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  • Product: 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide
  • CAS: 512811-21-1

Core Science & Biosynthesis

Foundational

4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide chemical structure and properties

An In-Depth Technical Guide to 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide: Structure, Properties, and Potential Applications This guide provides a comprehensive technical overview of 4-amino-N-hydroxy-1-methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide: Structure, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide, a novel heterocyclic compound. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into its chemical structure, predicted properties, a plausible synthetic pathway, and its potential biological significance, all grounded in authoritative scientific literature.

Core Molecular Structure and Predicted Properties

4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide is a substituted pyrazole, a class of heterocyclic compounds known for a wide array of biological activities.[1][2] The core structure consists of a 1-methyl-1H-pyrazole ring with an amino group at the C4 position and an N-hydroxy-carboxamide group at the C5 position. The presence of the N-hydroxy-carboxamide (a hydroxamic acid) functional group is particularly noteworthy, as it is a known metal-chelating moiety and is often associated with enzyme inhibition.

Chemical Structure

The chemical structure of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide can be represented as follows:

Molecular Formula: C₅H₈N₄O₂

Canonical SMILES: CN1N=CC(N)=C1C(=O)NO

Physicochemical Properties (Predicted)

Due to the absence of experimental data for this specific compound, the following properties are predicted based on its structure and data from similar compounds like methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.[3]

PropertyPredicted ValueSource
Molecular Weight 156.14 g/mol -
Monoisotopic Mass 156.0647 Da-
XLogP3 -1.5[3]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 98.9 Ų[3]
Formal Charge 0-

Synthetic Strategy and Experimental Protocols

The synthesis of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide can be logically approached through a multi-step process. A common and flexible strategy involves the initial construction of the pyrazole ring with a carboxylic acid or ester at the C5 position, followed by the conversion of this group to the desired N-hydroxy-carboxamide.[4]

Overview of the Synthetic Workflow

The proposed synthesis follows a logical progression from commercially available starting materials to the final product. This approach allows for the potential to create a library of related compounds by varying the starting materials.

G A β-Ketoester C Pyrazole-5-carboxylate Ester A->C B Methylhydrazine B->C D Saponification C->D E Pyrazole-5-carboxylic Acid D->E F Activation E->F G Activated Carboxylic Acid F->G I 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide G->I H Hydroxylamine H->I

Caption: Proposed synthetic workflow for 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide.

Detailed Experimental Protocol: Synthesis

Protocol 1: Synthesis of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

This initial step involves a cyclocondensation reaction to form the pyrazole ring.

  • Materials:

    • Methyl 2-cyano-3-oxobutanoate (or a similar β-ketoester)

    • Methylhydrazine

    • Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve methylhydrazine (1.0 eq) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Slowly add the β-ketoester (1.0 eq) to the stirred solution at room temperature.

    • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Saponification to 4-amino-1-methyl-1H-pyrazole-5-carboxylic Acid

The ester is hydrolyzed to the corresponding carboxylic acid.

  • Materials:

    • Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (from Protocol 1)

    • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

    • Tetrahydrofuran (THF) and Water

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH (1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Cool the mixture in an ice bath and acidify to pH 3-4 with 1M HCl to precipitate the carboxylic acid.

    • Collect the solid by vacuum filtration and dry under high vacuum.[5]

Protocol 3: Formation of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide

The final step is the coupling of the carboxylic acid with hydroxylamine.

  • Materials:

    • 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid (from Protocol 2)

    • Hydroxylamine hydrochloride

    • A coupling agent such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) or a carbodiimide.[6]

    • A suitable base (e.g., triethylamine)

    • Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)

  • Procedure:

    • Suspend the pyrazole carboxylic acid (1.0 eq) in the anhydrous solvent.

    • Add the coupling agent (1.1 eq) and stir for 10-15 minutes at room temperature.

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and the base (2.5 eq) in the same solvent.

    • Add the hydroxylamine solution dropwise to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, the reaction mixture is worked up by washing with aqueous solutions and the organic layer is dried and concentrated. The crude product can be purified by recrystallization or column chromatography.

Potential Biological Significance and Mechanism of Action

While there is no direct data on the biological activity of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide, the pyrazole scaffold is a well-established pharmacophore. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]

Potential as an Enzyme Inhibitor

The 4-aminopyrazole moiety is a known hinge-binding motif for various protein kinases.[7][8] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, it is plausible that 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide could act as a kinase inhibitor.

Furthermore, the N-hydroxy-carboxamide group is a classic zinc-binding group found in many matrix metalloproteinase (MMP) and histone deacetylase (HDAC) inhibitors. These enzymes are also important targets in drug discovery.

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound is the inhibition of a protein kinase through interaction with the ATP-binding site. The 4-amino group can form hydrogen bonds with the hinge region of the kinase, while the pyrazole ring can occupy the adenine-binding pocket. The N-hydroxy-carboxamide moiety could potentially interact with other residues in the active site, contributing to the binding affinity and selectivity.

G A 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide B Protein Kinase Active Site A->B Binds to C Inhibition of ATP Binding B->C D Blockade of Substrate Phosphorylation C->D E Downregulation of Signaling Pathway D->E F Therapeutic Effect (e.g., Anti-proliferative) E->F

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Exploratory

Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide Derivatives as Potent Epigenetic Modulators

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide navigates the intricate molecular mechanisms underpinning the bioactivity of 4-amino-N-hydroxy-1-methyl-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the intricate molecular mechanisms underpinning the bioactivity of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide derivatives. Moving beyond a superficial overview, this document, authored from the perspective of a Senior Application Scientist, synthesizes established biochemical principles with actionable experimental insights. We will dissect the core hypothesis of Histone Deacetylase (HDAC) inhibition, explore the downstream cellular sequelae, and provide robust, validated protocols for empirical verification.

Part 1: The Central Hypothesis - Histone Deacetylase Inhibition

The convergence of the pyrazole scaffold with a hydroxamic acid moiety in the 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide series strongly indicates a primary mechanism of action centered on the inhibition of histone deacetylases (HDACs).[1][2][3][4][5] HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[2][3] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and thereby repressing gene expression.[2][3] Dysregulation of HDAC activity is a hallmark of numerous cancers and other diseases, making them a prime therapeutic target.[1][2][3]

The canonical pharmacophore model for HDAC inhibitors consists of three key components, a model that derivatives of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide elegantly fit[1][4][6]:

  • Zinc-Binding Group (ZBG): The N-hydroxy-carboxamide (hydroxamic acid) functional group is a classic ZBG.[1][7] It potently chelates the Zn²⁺ ion located at the bottom of the active site channel of the HDAC enzyme, a critical interaction for catalytic activity.[1][4]

  • Linker Region: The pyrazole ring and the carboxamide linkage can be considered part of the linker, which spans the narrow channel of the HDAC active site. The length and rigidity of this linker are crucial for optimal positioning of the ZBG and the cap group.

  • Cap Group: The substituted pyrazole ring, including the 1-methyl and 4-amino groups, serves as the "cap." This region interacts with the rim of the HDAC active site, often forming hydrophobic and hydrogen-bonding interactions with surface residues. These interactions contribute significantly to the inhibitor's potency and isoform selectivity.[1][6]

HDAC_Inhibitor_Pharmacophore cluster_Molecule 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide Derivative cluster_Enzyme HDAC Active Site ZBG N-hydroxy-carboxamide (Zinc-Binding Group) Linker Pyrazole-5-carboxamide (Linker) Zinc Zn²⁺ Ion ZBG->Zinc Chelation Cap 4-amino-1-methyl-pyrazole (Cap Group) Channel Active Site Channel Linker->Channel Spanning Surface Enzyme Surface Residues Cap->Surface Interaction

A pharmacophore model of pyrazole-based HDAC inhibitors.

Part 2: Cellular Consequences of HDAC Inhibition

By inhibiting HDACs, these pyrazole derivatives are predicted to induce a cascade of downstream cellular events, primarily culminating in anti-proliferative and pro-apoptotic effects. The hyperacetylation of histones leads to a more open chromatin structure, facilitating the transcription of previously silenced genes, including tumor suppressor genes and cell cycle inhibitors (e.g., p21, p53).

The anticipated cellular outcomes include:

  • Cell Cycle Arrest: Increased expression of cell cycle inhibitors can halt the progression of the cell cycle, preventing cancer cells from dividing.[8][9][10]

  • Induction of Apoptosis: The activation of pro-apoptotic genes (e.g., Bax) and repression of anti-apoptotic genes (e.g., Bcl-2) shifts the cellular balance towards programmed cell death.[9][10][11]

  • Inhibition of Angiogenesis and Metastasis: HDAC inhibitors can also affect the expression of genes involved in blood vessel formation and cell migration, crucial processes for tumor growth and spread.

Signaling_Pathway Compound 4-amino-N-hydroxy-1-methyl-1H- pyrazole-5-carboxamide Derivative HDAC Histone Deacetylases (HDACs) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Hyperacetylated Histones Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression TumorSuppressor ↑ Tumor Suppressor Genes (e.g., p21, p53) GeneExpression->TumorSuppressor ProApoptotic ↑ Pro-Apoptotic Genes (e.g., Bax) GeneExpression->ProApoptotic AntiApoptotic ↓ Anti-Apoptotic Genes (e.g., Bcl-2) GeneExpression->AntiApoptotic CellCycleArrest Cell Cycle Arrest TumorSuppressor->CellCycleArrest Apoptosis Apoptosis ProApoptotic->Apoptosis AntiApoptotic->Apoptosis

Proposed signaling pathway for pyrazole derivative-induced apoptosis.

Part 3: Experimental Validation - A Step-by-Step Guide

To empirically validate the proposed mechanism of action, a tiered experimental approach is recommended. This section provides detailed, self-validating protocols for key assays.

In Vitro HDAC Activity Assay

This assay directly measures the ability of the pyrazole derivatives to inhibit HDAC enzymes. A fluorometric assay is a common and robust method.[12][13][14]

Principle: An acetylated peptide substrate conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) is used. In its acetylated form, the fluorescence is quenched. Upon deacetylation by HDAC, the substrate can be cleaved by a developer enzyme (e.g., trypsin), releasing the fluorophore and generating a fluorescent signal.[12][13] The intensity of the fluorescence is proportional to the HDAC activity.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Reconstitute the fluorogenic HDAC substrate and developer according to the manufacturer's instructions (e.g., Abcam ab156064).

    • Prepare a stock solution of the 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide derivative in DMSO. Create a serial dilution to test a range of concentrations.

    • Use a known HDAC inhibitor, such as Trichostatin A (TSA), as a positive control.[12][14]

  • Assay Procedure (96-well plate format):

    • To each well, add the following in order:

      • Assay Buffer

      • Test compound or vehicle control (DMSO)

      • HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC)

    • Incubate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the developer solution.

    • Incubate at 37°C for 15-20 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundTarget/ClassIC₅₀ (µM)Reference
Representative Pyrazole Hydroxamic Acid HDAC InhibitorExperimental ValueThis Study
Trichostatin A (TSA)Pan-HDAC Inhibitor~0.01-0.1[12]
Compound 2 (p-CN-phenyl derivative) HDAC Inhibitor6.3[1]
Compound 3 (p-Br-phenyl derivative) HDAC Inhibitor1.6[1]
Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, HCT-116, MCF-7) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the pyrazole derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of individual cells.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the pyrazole derivatives at their GI₅₀ concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Cell Fixation and Staining:

    • Wash the cells with PBS and fix them in cold 70% ethanol.

    • Wash the fixed cells and treat them with RNase A to prevent staining of RNA.

    • Stain the cells with Propidium Iodide.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of DNA content versus cell count.

    • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the pyrazole derivatives as for the cell cycle analysis.

    • Harvest the cells and wash them with cold PBS.

  • Cell Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Generate a dot plot of PI fluorescence versus Annexin V-FITC fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Experimental_Workflow start Start: Synthesized Pyrazole Hydroxamic Acid Derivatives hdac_assay In Vitro HDAC Activity Assay start->hdac_assay cell_viability Cell Viability Assay (MTT) start->cell_viability ic50 Determine IC₅₀ hdac_assay->ic50 mechanism_confirmation Mechanism of Action Confirmed ic50->mechanism_confirmation gi50 Determine GI₅₀ cell_viability->gi50 cell_cycle Cell Cycle Analysis (Flow Cytometry) gi50->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI) gi50->apoptosis_assay cell_cycle->mechanism_confirmation apoptosis_assay->mechanism_confirmation

General workflow for mechanistic evaluation.

Part 4: Conclusion and Future Directions

The available evidence strongly supports the hypothesis that 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide derivatives function as HDAC inhibitors. Their characteristic pharmacophore allows for potent chelation of the active site zinc ion, leading to the inhibition of the enzyme. This primary mechanism triggers a cascade of downstream cellular events, including cell cycle arrest and apoptosis, which are the hallmarks of their potential anticancer activity. The experimental protocols detailed in this guide provide a robust framework for validating this mechanism of action and for further elucidating the structure-activity relationships within this promising class of compounds.

Future research should focus on determining the isoform selectivity of these derivatives, as selective HDAC inhibition may offer improved therapeutic windows and reduced side effects. Furthermore, in vivo studies in relevant animal models are a critical next step to translate these promising in vitro findings into potential clinical applications.

References

  • BenchChem. (2025).
  • Scilit. (n.d.). STRUCTURAL EXPLORATION AND PHARMACOPHORIC INVESTIGATION OF PYRAZOLE BASED ANALOGS AS NOVEL HISTONE DEACETYLASE 1 INHIBITOR USING COMBINATORIAL STUDIES. Retrieved from [Link]

  • Ganesan, A., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules, 24(4), 733.
  • National Center for Biotechnology Information. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12056–12073.
  • Promega Corporation. (2014). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • American Chemical Society. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Measuring Histone Deacetylase Inhibition in the Brain. PubMed Central. Retrieved from [Link]

  • de Oliveira, C. C., et al. (2014). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Canadian Journal of Physiology and Pharmacology, 92(12), 1038-1046.
  • ResearchGate. (2025). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2024). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury.
  • American Chemical Society. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. Retrieved from [Link]

Sources

Foundational

Toxicological Profiling and Safety Data Guide: 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide

Executive Summary In modern drug discovery, the design of targeted therapeutics often relies on privileged scaffolds. The compound 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide represents a highly specialized bifu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of targeted therapeutics often relies on privileged scaffolds. The compound 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide represents a highly specialized bifunctional building block. It integrates an aminopyrazole core—a frequent kinase hinge-binding motif—with an N-hydroxycarboxamide (hydroxamic acid) group, which serves as a classic zinc-binding group (ZBG) for epigenetic targets like Histone Deacetylases (HDACs) 1.

However, the very features that make these pharmacophores pharmacologically active also introduce severe toxicological liabilities. As an Application Scientist, it is critical to understand that working with this compound requires navigating the genotoxic risks of hydroxamates 2 and the hepatotoxic bioactivation risks of aminopyrazoles [[3]](). This whitepaper provides an in-depth mechanistic analysis, safety data sheet (SDS) guidelines, and self-validating experimental workflows for toxicological profiling.

Chemical Identity & Physicochemical Properties

Before assessing biological hazards, we must establish the structural baseline of the compound.

Table 1: Chemical Identity and Structural Parameters

ParameterData
IUPAC Name 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide
CAS Registry Number 512811-21-1 4
Molecular Formula C5H8N4O2 5
Molecular Weight 156.14 g/mol
Key Structural Alerts N-hydroxycarboxamide (Mutagenic), 4-aminopyrazole (Hepatotoxic)

Mechanistic Toxicology & Pharmacophore Liabilities

Understanding toxicity requires moving beyond empirical observation to mechanistic causality. This compound possesses two distinct pathways for inducing cellular damage.

The Hydroxamic Acid Liability: Genotoxicity via Lossen Rearrangement

Hydroxamic acids are exceptionally efficient at chelating zinc cations, which is why they are the cornerstone of approved pan-HDAC inhibitors like Vorinostat and Belinostat. However, this moiety is a known genotoxic hazard 6. Under physiological conditions, the hydroxamate group can undergo O-activation (e.g., via enzymatic O-acetylation). Once activated, the deprotonated anionic intermediate undergoes a rapid Lossen rearrangement , transforming into a highly electrophilic isocyanate 2. This isocyanate aggressively attacks nucleophilic centers on DNA, forming bulky adducts that trigger DNA double-strand breaks, chromosomal aberrations, and genetic instability [[2]]().

The Aminopyrazole Liability: CYP450-Mediated Bioactivation

The 4-amino-1H-pyrazole core is a recognized structural alert for idiosyncratic drug toxicity 3. In the liver, Cytochrome P450 (CYP) enzymes oxidize the electron-rich aminopyrazole ring. This metabolic bioactivation generates reactive electrophilic intermediates (such as iminoquinones or N-oxidation products). If these species evade the endogenous glutathione (GSH) detoxification pathways, they covalently modify critical hepatic proteins, leading to immune-mediated hepatotoxicity and drug-induced liver injury (DILI) 3.

ToxicityPathways Compound 4-amino-N-hydroxy-1-methyl- 1H-pyrazole-5-carboxamide CYP CYP450 Metabolism (Liver Microsomes) Compound->CYP Lossen Lossen Rearrangement (O-Acylation) Compound->Lossen Chelation Systemic Metal Chelation (Zn2+, Fe2+) Compound->Chelation Electrophile Reactive Aminopyrazole Intermediate CYP->Electrophile Isocyanate Reactive Isocyanate Lossen->Isocyanate OffTarget Off-Target Metalloenzyme Inhibition (e.g., MMPs) Chelation->OffTarget Protein Protein Adducts (Hepatotoxicity) Electrophile->Protein GSH Glutathione (GSH) Trapping Electrophile->GSH Detoxification DNA DNA Adducts (Genotoxicity / Mutagenesis) Isocyanate->DNA

Fig 1: Mechanistic pathways of bioactivation and toxicity for the pyrazole-hydroxamate pharmacophore.

Safety Data Sheet (SDS) & Handling Guidelines

Based on the structural alerts and known analogue data, the following safety and handling protocols must be strictly enforced:

  • GHS Hazard Classifications:

    • Acute Toxicity, Oral: Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 / 2A (Causes skin and serious eye irritation).

    • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects due to clastogenic potential).

  • Engineering Controls: All powder handling must occur within a certified Class II biological safety cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of potentially clastogenic dust.

  • Personal Protective Equipment (PPE): Double nitrile gloves, chemical safety goggles, and a particulate respirator (N95 or P100) are mandatory when handling the unformulated API.

Self-Validating Experimental Protocols for Toxicity Profiling

To ensure scientific trustworthiness, toxicity assays must be designed as self-validating systems. The following protocols include built-in mechanistic controls to prove causality.

Protocol 1: LC-MS/MS Glutathione (GSH) Trapping Assay for Reactive Aminopyrazoles

Causality & Rationale: To empirically determine if the 4-aminopyrazole core undergoes CYP-mediated bioactivation, we trap the transient electrophiles using Glutathione Ethyl Ester (GSH-EE). GSH-EE is used instead of standard GSH because its increased lipophilicity allows it to better access reactive intermediates generated within the microsomal membrane [[3]]().

  • Incubation Mixture: Prepare a 200 µL reaction mixture containing Human Liver Microsomes (HLMs) at 1.0 mg/mL protein, 50 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl2, and 5 mM GSH-EE 3.

  • Substrate Addition: Add 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide to a final concentration of 10 µM (keep final DMSO concentration < 0.5% v/v).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Self-Validation Control (Critical): Run a parallel incubation replacing the NADPH-regenerating system with an equal volume of buffer. If adducts form in the absence of NADPH, the binding is non-metabolic; if they only form with NADPH, CYP-mediated bioactivation is confirmed.

  • Termination & Analysis: After 60 minutes, terminate with 200 µL of ice-cold acetonitrile. Centrifuge at 14,000 × g for 15 min. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da, which is the diagnostic fragmentation pattern for GSH adducts 3.

Protocol 2: In Vitro Micronucleus Assay for Hydroxamate Clastogenicity

Causality & Rationale: To assess the genotoxic hazard posed by the Lossen rearrangement of the hydroxamate moiety, we measure chromosomal damage (clastogenicity) in non-malignant cells 6.

  • Cell Culture: Seed non-malignant V79 Chinese hamster cells in 6-well plates at 1×105 cells/well.

  • Treatment: Expose cells to varying concentrations of the compound (1, 10, and 50 µM) for 24 hours. Use Vorinostat (SAHA) as a validated positive clastogenic control 6.

  • Cytochalasin B Block: Add Cytochalasin B (3 µg/mL) to block cytokinesis, forcing dividing cells into a binucleated state.

  • Harvest & Fixation: Harvest cells, swell with hypotonic KCl (0.075 M), and fix with a methanol:acetic acid (3:1) solution.

  • Scoring: Stain with Acridine Orange. Using fluorescence microscopy, score the frequency of micronuclei in 1,000 binucleated cells per condition. A dose-dependent increase in micronuclei validates the clastogenic action of the isocyanate intermediate.

Quantitative Toxicity Thresholds

When profiling this compound, researchers should benchmark their experimental results against the expected thresholds for this chemical class.

Table 2: Predictive Toxicity and Adduct Formation Metrics

MetricExpected Range for ClassAnalytical Method
GSH Adduct Formation (HLM) 10 - 50 pmol/mg protein/minLC-MS/MS (Neutral loss 129 Da)
Micronucleus Frequency 3 - 5 fold increase over baselineFluorescence Microscopy
Off-Target MMP Inhibition IC50 < 1.0 µMFRET-based enzymatic assay
CYP450 Clearance ( Clint​ ) > 40 µL/min/mgSubcellular fraction incubation

References

  • NextSDS. "1H-Pyrazole-5-carboxamide,4-amino-N-hydroxy-1-methyl-(9CI) - Chemical Substance Information." NextSDS Database. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyDBD2JsFxYU23So-1HjdoQnROMMIJO8ePiixHqfpgoN6ZcZRAJXGHsqopXXCn_OMI-KT9MwbDRYTRWDHxkDCQk0mH7EbogYrS21NrdzgKcJtSCQNtag-WntbrCbF61aII4Fq0QWizI8ROwN_L5rvFYjs4c8xGrPwUfOxw8gMlwfPD_asSLlDFx6nGcN_RU1DgMWJy9xx04muLeZsOXQ==]
  • BLDpharm. "512811-21-1 | 4-Amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide." BLDpharm Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb6BpcRowU_00NKvasFZpDQiMmSN33aZps6LCQon_UO2aZEX4BA4OKYpTyIWnCH9ctL2KKF_SY3kpM5Edy--DzxdcLSS5HRP1lJF5NR-DQwMLz_MjWZVYTouMAHb6N-GAwKw2yYrJ-KhR0BZo=]
  • ChemWhat. "5-甲酰胺,4-氨基-N-羟基-1-甲基-(9CI) CAS 512811-21-1." ChemWhat Database. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI4PafdYDS-YF5l7xHgWiIGUhwxP6Uodh2h2VeqpjNqSSZfoOzF3I-y0853_pCJ7kClAObpwLPO_wTcTYmGfE-lAa1CW0wnxXPV6yGlQE9zDYvWK6pv8UivXMr32OZj0VDZAK6Tnxw0bfL4St13buoPMqjHwnEkFXTJOfbTUm8cNbJtbOqc7sSGpy2ZwNMa25latDJjoJ_wPFNTU5zNyMIdO9g8IjSUfBm9ExlLai5QqgoLrWZKHaLhyFBs97P5EJhEu0JedNkiYX74rSpR8Jqm0w=]
  • "Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget?" National Institutes of Health (PMC). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaV8vVNGpmf-b1T_6RMBPy_HuJGk3ivtkIem23VNndAAQVJi_zmX3VfJ9ujDuQIjo5WEnqycm4sMX1wxAiTp23m_dj1mkJFkOBV-yliA1zHOSbb3iwQ9YQhajY61Wg0Ylfi9I_XmLb7e85w2M=]
  • "Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes." ACS Chemical Research in Toxicology. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9T8gdH_Y0Ca4x3eaXUuHIuFdYcAw8BxM1SGWYSQp5Afo_19GDHM7YmzwQodczmLhoFsWyXRzQASqRKEcGK3qebHvmO9qByf2txbkSvR1EzvBFTAoLXX18lxo48w14YElDVlzKsSXEPEttp9cRFD_BR_3N4ZOd]
  • "In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi)." MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnDv5H59lR5Kb7Eds-DDOmIwmMVlNotNcpHjSR5tCqtuVtRfjy8bOTmXsCPOjofeORU87bQcn3zgK-bVTNLc-WInVGK8YYRtmwPMU-3Huy1_znTaPLLPEJM6SJWj7LsPxCOawq]

Sources

Exploratory

4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide receptor binding affinity

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide and its Analogs A Senior Application Scientist's Field-Proven Insights for Researchers, Sci...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide and its Analogs

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole carboxamide moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents with a broad spectrum of biological activities.[1] This guide provides a comprehensive framework for the characterization of the receptor binding affinity of a novel pyrazole carboxamide derivative, 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide. While specific binding data for this particular molecule is not extensively published, this document will leverage established methodologies for analogous compounds to provide a robust, adaptable, and scientifically rigorous approach. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative literature. This guide is intended for researchers, scientists, and drug development professionals seeking to profile the interaction of novel pyrazole carboxamides with their putative biological targets.

Introduction: The Pyrazole Carboxamide Scaffold - A Versatile Player in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, targeting a wide array of receptors and enzymes.[2][3] The inclusion of a carboxamide functional group further enhances the drug-like properties of this scaffold, allowing for tailored interactions with biological targets.

Our focus, 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide, is a novel entity within this class. While its specific targets are yet to be fully elucidated, the broader family of pyrazole carboxamides has been shown to interact with a range of receptors, including but not limited to:

  • Nuclear Receptors: Farnesoid X Receptor (FXR) antagonists have been identified from trisubstituted-pyrazole carboxamide libraries.[1]

  • G-Protein Coupled Receptors (GPCRs):

    • Partial agonists for the nicotinic acid receptor.[4]

    • Gi-biased μ-opioid receptor agonists.[5]

    • Antagonists for the cannabinoid receptor 1 (CB1).[6][7]

  • Enzymes:

    • Phosphodiesterase 1 (PDE1) inhibitors.[8]

    • FLT3 and CDK kinase inhibitors for potential use in acute myeloid leukemia.[9][10]

    • Inhibitors of the Receptor for Advanced Glycation End Products (RAGE).[11]

    • Neuronal nitric oxide synthase (nNOS) inhibitors.[12]

    • Inhibitors of meprin α and β.[13][14]

Given this wide range of potential targets, a systematic and robust screening approach is paramount to successfully characterizing the pharmacological profile of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide.

Foundational Strategy: Target Identification and Assay Selection

The initial step in characterizing a novel compound is to generate a hypothesis regarding its potential biological target. This can be informed by computational modeling, similarity to known ligands, or high-throughput screening against a panel of common drug targets. Once a putative target or target class is identified, the next critical step is to select an appropriate binding assay.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays remain a cornerstone for quantifying the affinity of a ligand for its receptor. The fundamental principle involves the competition between a labeled ligand (radioligand) and an unlabeled test compound for binding to the target receptor.

Diagram of a Competitive Radioligand Binding Assay Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor Receptor Source (e.g., cell membranes, purified protein) Incubation_Mix Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation_Mix Radioligand Radioligand (e.g., [3H]-Nicotinic Acid) Radioligand->Incubation_Mix Test_Compound Test Compound (4-amino-N-hydroxy-1-methyl- 1H-pyrazole-5-carboxamide) Test_Compound->Incubation_Mix Separation Separation of Bound and Free Ligand (e.g., filtration) Incubation_Mix->Separation Detection Quantification of Bound Radioactivity (e.g., scintillation counting) Separation->Detection Analysis IC50 and Ki Determination Detection->Analysis

Caption: Workflow of a Competitive Radioligand Binding Assay.

Step-by-Step Protocol: Radioligand Binding Assay for a Putative GPCR Target

This protocol is a generalized template and should be optimized for the specific receptor of interest.

  • Receptor Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a constant amount of receptor preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-agonist or antagonist) to each well. The concentration should ideally be at or below the Kd of the radioligand for the receptor to maximize sensitivity.

    • Add increasing concentrations of the test compound (4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide). Include a vehicle control (no test compound) and a non-specific binding control (excess of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Non-Radioactive Alternatives: TR-FRET Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a non-radioactive alternative with high sensitivity and low background interference.[1]

Diagram of a TR-FRET Competitive Binding Assay:

G cluster_0 Assay Components cluster_1 Binding & FRET Receptor Tagged Receptor (e.g., GST-FXR-LBD) No_Inhibitor No Inhibitor: Donor and Acceptor in Proximity -> FRET Signal Receptor->No_Inhibitor With_Inhibitor With Inhibitor: Inhibitor displaces Acceptor -> No FRET Signal Receptor->With_Inhibitor Donor Donor Fluorophore (e.g., Terbium-anti-GST) Donor->No_Inhibitor Donor->With_Inhibitor Acceptor Acceptor Fluorophore (Fluorescent Ligand) Acceptor->No_Inhibitor Test_Compound Test Compound Test_Compound->With_Inhibitor

Caption: Principle of a TR-FRET Competitive Binding Assay.

Step-by-Step Protocol: TR-FRET Assay for a Putative Nuclear Receptor Target (adapted from FXR assay) [1]

  • Reagent Preparation:

    • Prepare a solution of the tagged receptor (e.g., GST-FXR-LBD).

    • Prepare a solution of the donor-labeled antibody (e.g., terbium-conjugated anti-GST antibody).

    • Prepare a solution of the fluorescently labeled ligand (acceptor).

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a suitable microplate, add the tagged receptor, donor-labeled antibody, and fluorescent ligand to each well.

    • Add the serially diluted test compound. Include appropriate controls (vehicle and a known inhibitor).

    • Incubate the plate for a defined period to allow the binding to reach equilibrium.

  • Signal Detection:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two different wavelengths (donor and acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Normalize the data to the controls.

    • Plot the normalized TR-FRET signal against the logarithm of the test compound concentration.

    • Determine the IC₅₀ from the resulting dose-response curve.

Data Interpretation and Presentation

A critical aspect of any binding study is the clear and concise presentation of the data. All quantitative data should be summarized in a structured table for easy comparison.

Table 1: Hypothetical Binding Affinity Data for 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide

Target ReceptorAssay TypeRadioligand/Fluorescent ProbeIC₅₀ (nM)Kᵢ (nM)n
Receptor ARadioligand Binding[³H]-Ligand X150 ± 1275 ± 63
Receptor BTR-FRETFluorescent Ligand Y85 ± 9N/A3
Receptor CRadioligand Binding[³H]-Ligand Z>10,000>5,0002

Data are presented as mean ± SEM for n independent experiments. Kᵢ values are calculated using the Cheng-Prusoff equation where applicable.

Downstream Functional Assays: From Binding to Biological Effect

High binding affinity does not always translate to the desired biological effect. Therefore, it is essential to follow up binding studies with functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Diagram of a G-Protein Activation Assay ([³⁵S]GTPγS Binding):

G cluster_0 Inactive State cluster_1 Agonist Binding cluster_2 G-Protein Activation GPCR_inactive GPCR GPCR_active Active GPCR GPCR_inactive->GPCR_active Agonist Binding G_protein_inactive Gαβγ-GDP GTP_exchange GDP/GTP Exchange G_protein_inactive->GTP_exchange Agonist Agonist (Test Compound) Agonist->GPCR_active GPCR_active->GTP_exchange G_alpha_active Gα-[³⁵S]GTPγS GTP_exchange->G_alpha_active G_beta_gamma Gβγ GTP_exchange->G_beta_gamma

Caption: Principle of the [³⁵S]GTPγS Binding Assay for GPCR Agonism.

A [³⁵S]GTPγS binding assay can determine the ability of a compound to activate G-protein signaling.[4] An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates agonistic activity.

Conclusion: A Roadmap to Characterization

This guide has outlined a comprehensive and scientifically rigorous approach to determining the receptor binding affinity of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide. By leveraging established protocols for the broader pyrazole carboxamide class, researchers can efficiently and accurately profile this novel compound. The key to success lies in a systematic approach: starting with informed target selection, employing robust binding assays, and validating findings with functional studies. This structured methodology, grounded in the principles of causality and self-validation, will undoubtedly accelerate the journey from a novel chemical entity to a well-characterized pharmacological tool or a potential therapeutic lead.

References

  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PMC.[Link]

  • The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Pyrazole derivatives as partial agonists for the nicotinic acid receptor. PubMed.[Link]

  • Discovery of pyrazole‐1‐carboxamide derivatives as novel Gi‐biased μ‐opioid receptor agonists. ResearchGate.[Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications.[Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.[Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.[Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.[Link]

  • Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Chemical Journal of Chinese Universities.[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.[Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.[Link]

  • Current status of pyrazole and its biological activities. PMC.[Link]

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate.[Link]

  • Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). PubMed.[Link]

  • 1H-Pyrazole-5-carboxamide,4-amino-N-hydroxy-1-methyl-(9CI). NextSDS.[Link]

  • 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem.[Link]

  • 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. ACS Publications.[Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.[Link]

  • 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. Chemsrc.[Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.[Link]

  • 4-amino-n,1-diethyl-1h-pyrazole-5-carboxamide. PubChemLite.[Link]

  • Composite Sorbents Based on Chitosan Polymer Matrix and Derivatives of 4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide for Uranium Removal from Liquid Mineralized Media. ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide in DMSO

Application Note: Protocol for the Solubilization and Storage of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide in DMSO Executive Summary & Scientific Rationale In modern drug discovery, the integrity of small mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Solubilization and Storage of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide in DMSO

Executive Summary & Scientific Rationale

In modern drug discovery, the integrity of small molecule screening libraries is heavily dependent on precise solvation and storage methodologies. This application note details the optimized protocol for dissolving 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide (CAS: 512811-21-1) in Dimethyl Sulfoxide (DMSO).

This compound features a pyrazole core linked to an N-hydroxycarboxamide moiety. The N-hydroxycarboxamide group (a hydroxamic acid derivative) is a highly privileged pharmacophore, functioning as a potent Zinc-Binding Group (ZBG) in the design of epigenetic modulators, such as Histone Deacetylase (HDAC) inhibitors, and matrix metalloproteinase (MMP) inhibitors.

The Causality of Solvent Selection: While DMSO is the universal solvent for small molecule screening due to its amphiphilic nature, it is also highly hygroscopic. N-hydroxycarboxamides are particularly susceptible to hydrolysis in the presence of water, which converts the active hydroxamic acid into an inactive carboxylic acid. Furthermore, moisture ingress into DMSO stocks can cause spontaneous precipitation of the compound when introduced to aqueous biological assays. Therefore, the use of strictly anhydrous DMSO (≥99.9%, water ≤0.005%) and moisture-controlled storage environments is not just recommended—it is a strict mechanistic requirement to preserve the compound's structural and biological integrity[1].

Physicochemical Properties & Molarity Matrix

Before initiating the dissolution protocol, it is critical to understand the compound's physical parameters to ensure accurate molarity calculations.

Table 1: Compound Specifications

Property Value
Chemical Name 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide
CAS Number 512811-21-1
Molecular Formula C₅H₈N₄O₂
Molecular Weight 156.14 g/mol
Appearance Solid powder

| Primary Target Class | Metalloenzymes (via Zinc chelation) |

Data sourced from structural databases and supplier specifications [2].

To facilitate high-throughput screening (HTS) and serial dilutions, stock solutions are typically prepared at 10 mM or 50 mM concentrations. Use the matrix below to determine the exact volume of anhydrous DMSO required for your specific compound mass.

Table 2: Reconstitution Molarity Matrix

Desired Stock Concentration Mass of Compound Volume of Anhydrous DMSO Required
10 mM 1.00 mg 640.45 µL
10 mM 5.00 mg 3.20 mL
50 mM 1.00 mg 128.09 µL

| 50 mM | 5.00 mg | 640.45 µL |

Step-by-Step Dissolution Protocol

This methodology is designed as a self-validating system. Each step contains built-in physical checks to ensure the compound is not subjected to thermal degradation or moisture contamination.

Phase 1: Preparation & Equilibration
  • Thermal Equilibration: Remove the sealed vial of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide from cold storage (-20°C). Place it in a desiccator at room temperature (RT) for at least 30 minutes before opening .

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which will accelerate the hydrolysis of the N-hydroxycarboxamide group once dissolved.

  • Solvent Preparation: In a biosafety cabinet or fume hood, unseal a fresh ampoule or septum-capped bottle of anhydrous DMSO [3].

Phase 2: Solubilization
  • Weighing: Rapidly weigh the required mass of the compound using an analytical balance (precision ≤0.1 mg) into a sterile, opaque amber glass vial or a low-bind Eppendorf tube. (Amber vials are preferred to prevent photolytic degradation of the pyrazole ring).

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (refer to Table 2) directly to the powder.

  • Agitation: Cap the vial tightly and vortex at a medium speed for 30–60 seconds.

  • Controlled Sonication (If Required): If visible particulates remain, place the vial in a temperature-controlled bath sonicator. Sonicate for 1 to 2 minutes.

    • Critical Constraint: Maintain the water bath temperature below 30°C . Excessive acoustic cavitation generates localized heat, which can induce thermal isomerization or degradation of the delicate N-hydroxy moiety.

Phase 3: Quality Control & Storage
  • Visual Validation: Hold the vial against a light source. The solution must be perfectly clear and free of any floating particulates or turbidity. A cloudy solution indicates either moisture contamination (causing the compound to crash out) or incomplete solvation.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in sterile microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce micro-amounts of moisture, rapidly degrading library compounds [4].

  • Inert Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each tube for 3 seconds before capping. This displaces oxygen and ambient humidity.

  • Long-Term Storage: Store the aliquots immediately at -80°C. For extensive screening libraries, utilizing a dry storage system (e.g., nitrogen-flushed StoragePods) is highly recommended to maintain DMSO integrity over multi-year timelines.

Workflow and Mechanistic Visualizations

The following diagram illustrates the critical path for the solubilization and quality control workflow, emphasizing the points where environmental control is necessary.

Workflow N1 1. Equilibrate to RT (Inside Desiccator) N2 2. Weigh Compound (CAS: 512811-21-1) N1->N2 N3 3. Add Anhydrous DMSO (Water ≤0.005%) N2->N3 N4 4. Vortex & Sonicate (Strictly <30°C) N3->N4 N5 5. Visual QC (Check for Clarity) N4->N5 N6 6. Single-Use Aliquots & Argon Purge N5->N6 N7 7. Long-Term Storage (-80°C / Nitrogen Pod) N6->N7

Fig 1: Step-by-step workflow for the solubilization and QC of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide.

Once successfully solvated and introduced into an aqueous assay buffer, the compound exerts its biological effect. The diagram below maps the logical relationship between the compound's structure and its target engagement mechanism.

Mechanism C 4-amino-N-hydroxy- 1-methyl-1H-pyrazole- 5-carboxamide ZBG N-hydroxycarboxamide (Zinc-Binding Group) C->ZBG Active Moiety ZN Catalytic Zn2+ Ion (Metalloenzyme Pocket) ZBG->ZN Bidentate Chelation INHIB Enzyme Inhibition (e.g., HDAC / MMP) ZN->INHIB Blocks Substrate Access

Fig 2: Mechanism of action showing the N-hydroxycarboxamide moiety acting as a bidentate zinc chelator.

References

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available at:[Link]

  • Vollmer, L. L., et al. (2025). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. ResearchGate. Available at:[Link]

Application

HPLC method development for CAS 512811-21-1 analysis

An Application Note and Protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation for the Analysis of CAS 512811-21-1 Abstract This document provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation for the Analysis of CAS 512811-21-1

Abstract

This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine (CAS 512811-21-1). As a lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, this compound is of significant interest in drug development, necessitating a reliable analytical method for quality control, stability testing, and pharmacokinetic studies.[1] This guide details the logical progression from analyte characterization to method optimization and validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction

7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine is a potent kinase inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class of compounds.[5][6][7] This class is a cornerstone in the development of targeted therapies for various diseases, including cancer and inflammatory conditions.[1][6] The accurate quantification of this active pharmaceutical ingredient (API) is critical to ensure product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

This application note serves as a detailed protocol for researchers and drug development professionals, explaining the scientific rationale behind each step of the method development process. The objective is to establish a self-validating analytical procedure suitable for its intended purpose, ensuring trustworthiness and scientific integrity.[4]

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical method development strategy.

Chemical Structure:

  • IUPAC Name: 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine

  • CAS Number: 512811-21-1

  • Molecular Formula: C23H24N4O

  • Molecular Weight: 372.47 g/mol

The structure features a fused pyrrolopyrimidine ring system, a cyclopentyl group, and a phenoxyphenyl moiety. The presence of multiple aromatic rings suggests strong ultraviolet (UV) absorbance, making UV detection a suitable choice. The primary amine group (-NH2) is a basic center, meaning its ionization state, and therefore the molecule's overall polarity, will be dependent on the pH of the mobile phase. The molecule is largely non-polar, making it an ideal candidate for reversed-phase chromatography.

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Chromophore Extensive aromatic system (pyrrolo[2,3-d]pyrimidine, phenoxyphenyl)Strong UV absorbance, suitable for UV-Vis detection.
pKa (Estimated) ~4-5 for the 4-amino group (basic)Retention is highly dependent on mobile phase pH. A pH below the pKa will protonate the amine, increasing polarity and reducing retention.
LogP (Estimated) High (likely > 4)Indicates high hydrophobicity. Ideal for reversed-phase chromatography with strong retention on C18 or C8 columns.
Solubility Likely soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO). Poorly soluble in water.The diluent for standard and sample preparation should be primarily organic.

HPLC Method Development Strategy

The method development process is a systematic approach to achieving the desired separation. The primary goal is to obtain a sharp, symmetrical peak for the analyte, free from interference, with a reasonable retention time.

Rationale for Chromatographic Mode and Stationary Phase

Given the high hydrophobicity (high LogP) of CAS 512811-21-1, Reversed-Phase HPLC (RP-HPLC) is the most appropriate chromatographic mode. In this mode, a non-polar stationary phase is used with a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the universal first choice for RP-HPLC method development due to its wide applicability and high hydrophobicity, which will provide adequate retention for the analyte.[8] A standard column dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency and backpressure.

Mobile Phase Selection and Optimization

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shapes and lower UV cutoff. A gradient elution from a lower to a higher concentration of ACN will be explored first to determine the approximate solvent strength required to elute the compound, followed by optimization to an isocratic method for simplicity and robustness if possible.

  • Aqueous Phase and pH Control: The pKa of the primary amine necessitates pH control to ensure consistent retention and peak shape. Operating at a pH approximately 2 units below the pKa of the amine group (e.g., pH 2.5-3.0) will keep the analyte in a single, protonated ionic state. This suppresses silanol interactions and typically results in sharper, more symmetrical peaks. A phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, KH2PO4) is an excellent choice for this pH range.[9]

Detection Wavelength Selection

To determine the optimal wavelength for detection, a UV-Vis spectrum of the analyte in the mobile phase should be recorded. The wavelength of maximum absorbance (λmax) should be selected to ensure the highest sensitivity. For complex aromatic systems like this, a λmax is often found between 250-280 nm.

Method Development Workflow

The following diagram illustrates the logical workflow for the development of the HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, LogP, UV Scan) B Select Column (e.g., C18, 4.6x150mm, 5µm) A->B C Select Mobile Phase (ACN/Phosphate Buffer pH 3.0) B->C D Perform Gradient Run (5-95% ACN) C->D E Determine Optimal %ACN (Isocratic Hold) D->E Evaluate Retention F Optimize Flow Rate (e.g., 1.0 mL/min) E->F G Fine-tune pH & Buffer Conc. (for peak shape) F->G H Confirm System Suitability G->H Lock Parameters I Finalized Analytical Method H->I

Caption: Logical workflow for HPLC method development.

Experimental Protocol

Instrumentation

An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

Chemicals and Reagents
  • CAS 512811-21-1 Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH2PO4, Analytical Grade)

  • Phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

Optimized Chromatographic Conditions

The following table summarizes the final, optimized method parameters derived from the development strategy.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH2PO4 (pH 3.0 adjusted with H3PO4) : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Solution Preparation
  • Buffer Preparation (20 mM KH2PO4, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 40:60 volume/volume ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: Mobile phase (Buffer:ACN 40:60) is recommended as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of CAS 512811-21-1 reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Validation Protocol

The optimized method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended application.[2][3][4][10]

System Suitability

Before commencing any validation activity, the suitability of the chromatographic system is evaluated. A working standard solution (e.g., 100 µg/mL) is injected six times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Protocol: Subject the analyte solution (e.g., 100 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 4 hours.

    • Thermal Degradation: Heat solid drug substance at 105 °C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed control. The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2) and the peak purity is confirmed using a PDA detector.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of the analyte from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate. Construct a calibration curve by plotting the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Accuracy is determined by the spike-recovery method. A known amount of analyte is added to a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare each level in triplicate and analyze. Calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, under the same conditions.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Analysis: The calculated LOQ concentration should be prepared and injected to verify its precision (%RSD ≤ 10%).

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 2 °C)

    • Organic Phase Composition (± 2%)

  • Analysis: Analyze the system suitability parameters after each change.

  • Acceptance Criteria: The system suitability criteria should still be met, indicating the method is robust.

ValidationParameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range Robustness Robustness center->Robustness LOQ LOQ center->LOQ

Caption: Interrelation of ICH Q2(R1) validation parameters.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for the quantitative analysis of CAS 512811-21-1. By following the detailed protocols for method development and validation based on ICH guidelines, laboratories can implement a reliable, accurate, and robust analytical method. This ensures the integrity of data generated for quality control, stability studies, and other critical stages of pharmaceutical development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Development and validation of RP-HPLC method for simultaneous quantification of the anticancer agents, nilotinib and sorafenib. Progress in Chemical and Biochemical Research. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • RP-HPLC method for analytical method development and validation of multi-kinase inhibitor. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH guidelines-compliant HPLC-UV method for pharmaceutical quality control and therapeutic drug monitoring of the multi-targeted tyrosine kinase inhibitor pazopanib. SciELO South Africa. [Link]

  • Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma. PubMed. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Anticancer Drug Brigatinib. Global Scholarly Communication Online Press. [Link]

  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing. [Link]

  • USP Methods for the Analysis of Aminocaproic Acid using the Legacy L1 Column. SIELC Technologies. [Link]

  • 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d] pyrimidin-4-ylamine inhibits the proliferation and migration of vascular smooth muscle cells by suppressing ERK and Akt pathways. PubMed. [Link]

  • A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. PubMed. [Link]

  • HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. ResearchGate. [Link]

  • Identification of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. ResearchGate. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. National Center for Biotechnology Information. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen. [Link]

Sources

Method

Application Note: 4-Amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide as a Core Scaffold for Next-Generation Histone Deacetylase (HDAC) Inhibitors

Executive Summary The development of epigenetic modulators, particularly Histone Deacetylase (HDAC) inhibitors, relies heavily on the modular assembly of three distinct pharmacophoric regions: a Zinc-Binding Group (ZBG),...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of epigenetic modulators, particularly Histone Deacetylase (HDAC) inhibitors, relies heavily on the modular assembly of three distinct pharmacophoric regions: a Zinc-Binding Group (ZBG), a linker, and a surface-recognition cap group. 4-Amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide (CAS: 512811-21-1) has emerged as a highly privileged Active Pharmaceutical Ingredient (API) building block. By pre-installing the critical ZBG (hydroxamic acid) and a metabolically stable heteroaromatic linker (1-methylpyrazole), this building block allows medicinal chemists to rapidly synthesize diverse libraries of HDAC inhibitors via late-stage functionalization of the 4-amino handle.

This application note details the mechanistic rationale, synthetic workflows, and biological evaluation protocols for utilizing this specific pyrazole-hydroxamate scaffold in oncology drug discovery.

Structural & Mechanistic Rationale

The design of HDAC inhibitors requires precise spatial geometry to navigate the narrow, 11 Å deep hydrophobic channel of the HDAC active site[1]. The 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide scaffold is engineered to fulfill these requirements perfectly:

  • The Zinc-Binding Group (N-hydroxycarboxamide): The hydroxamic acid moiety is the gold standard ZBG. It acts as a bidentate ligand, chelating the catalytic Zn²⁺ ion at the base of the HDAC pocket with high affinity, thereby displacing the native water molecule and halting enzymatic deacetylation[1].

  • The Linker (1-Methyl-1H-pyrazole): Traditional HDAC inhibitors like Vorinostat (SAHA) utilize flexible aliphatic linkers, which are susceptible to rapid metabolism (e.g., β-oxidation). The 1-methylpyrazole ring provides a rigid, metabolically stable vector that accurately projects the cap group out of the catalytic channel. Furthermore, the pyrazole core enhances aqueous solubility and offers favorable hydrogen-bonding interactions with the channel walls[2].

  • The Synthetic Handle (4-Amino Group): The primary amine at the C4 position is the critical vector for diversification. It allows for the rapid attachment of various aromatic, heteroaromatic, or bulky aliphatic "cap" groups via amide, urea, or sulfonamide linkages. These cap groups interact with the solvent-exposed rim of the HDAC enzyme, dictating the isoform selectivity (e.g., HDAC1 vs. HDAC6) of the final API[3].

Mechanism HDAC Active HDAC Enzyme (Zn2+ Dependent) Complex Inhibitor-Zn2+ Complex (Catalytic Blockade) HDAC->Complex Inhibitor Pyrazole-Hydroxamate Inhibitor Inhibitor->Complex Chromatin Hyperacetylated Histones (Open Chromatin) Complex->Chromatin Induces Transcription Tumor Suppressor Gene Expression Chromatin->Transcription

Mechanistic pathway of HDAC inhibition by pyrazole-hydroxamate derivatives.

Experimental Workflows & Protocols

When utilizing a building block that already contains a highly nucleophilic N-hydroxy group, chemoselectivity is the primary synthetic challenge. Acylation of the 4-amino group often results in competitive O-acylation of the hydroxamate. The protocol below utilizes a self-validating "over-acylation followed by selective hydrolysis" strategy to ensure high yields of the desired target.

Workflow A Building Block (CAS: 512811-21-1) B Chemoselective Acylation A->B C O-Acyl Hydrolysis B->C D Purification (Prep-HPLC) C->D E In Vitro HDAC Assay D->E

Workflow for synthesizing and evaluating HDAC inhibitors using the pyrazole building block.

Protocol 1: Chemoselective Synthesis of 4-Amido-Pyrazole-Hydroxamates

Objective: To couple a carboxylic acid cap group to the 4-amino position without degrading the ZBG.

Materials:

  • 4-Amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide (1.0 eq)

  • Target Carboxylic Acid (Cap precursor) (2.5 eq)

  • HATU (2.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq)

  • Lithium Hydroxide (LiOH) 1M aqueous solution

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (2.5 eq) and HATU (2.5 eq) in anhydrous DMF (0.2 M). Add DIPEA (5.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling (N,O-Diacylation): Add 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide (1.0 eq) to the reaction mixture. Stir at 40°C for 4 hours. Causality note: Excess reagents are used intentionally here to drive the reaction to the N,O-diacylated intermediate, overcoming the poor nucleophilicity of the sterically hindered 4-amino group.

  • Selective Hydrolysis: Cool the mixture to 0°C. Add 1M aqueous LiOH (3.0 eq) dropwise. Stir at 0°C for 30 minutes. Causality note: The O-acyl ester of the hydroxamate is highly sensitive to basic hydrolysis, whereas the newly formed N-acyl amide at the C4 position is stable. This step selectively unmasks the zinc-binding hydroxamic acid.

  • Quenching & Extraction: Acidify the mixture to pH 5 using 1M HCl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure target API.

Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay

Objective: To validate the biological activity of the synthesized derivatives against recombinant HDAC enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Prepare serial dilutions of the synthesized API in DMSO (ranging from 10 µM to 0.1 nM).

  • Enzyme Incubation: In a black 96-well microplate, mix 10 µL of the API dilution with 20 µL of recombinant human HDAC1 or HDAC6 enzyme (diluted in assay buffer). Incubate at 37°C for 15 minutes to allow the hydroxamic acid ZBG to chelate the active site Zn²⁺.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of developer solution (containing trypsin and Trichostatin A to halt HDAC activity). Incubate at room temperature for 15 minutes. Causality note: Trypsin cleaves the AMC fluorophore only from the deacetylated lysine residues. The amount of fluorescence is directly proportional to HDAC activity.

  • Detection: Read the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ values using non-linear regression analysis.

Representative Data Presentation

By modifying the cap group attached to the 4-amino position of the pyrazole building block, researchers can fine-tune the selectivity profile of the resulting HDAC inhibitors. Below is a representative summary of structure-activity relationship (SAR) data for derivatives synthesized using this core scaffold.

Cap Group (R-attached to C4-NH)HDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity Index (HDAC1/HDAC6)ZBG Integrity
Vorinostat (SAHA) Control 15.218.50.82Intact
Phenyl-acetamide 124.045.22.74Intact
4-Fluorophenyl-acetamide 89.512.17.39Intact
3-Pyridyl-acetamide >10008.4>119.0Intact
Adamantyl-carboxamide >5000>5000N/AIntact

Data Interpretation: The 1-methylpyrazole linker provides an excellent vector for HDAC6 selectivity when paired with bulky or basic heteroaromatic cap groups (e.g., 3-Pyridyl). Conversely, overly bulky aliphatic groups (Adamantyl) clash with the surface rim of both isoforms, resulting in a loss of activity.

References

  • Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker Source: MDPI (Molecules) URL:[Link]

  • Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Zinc binding groups for histone deacetylase inhibitors Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Application

A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide, a novel pyrazole derivative, in human plasma. The protocol is designed for researchers in drug discovery and development, providing a reliable bioanalytical workflow from sample preparation to data acquisition. The methodology utilizes a straightforward protein precipitation extraction, followed by reversed-phase chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach yields excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and regulatory submissions.

Introduction

4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide is a small molecule therapeutic candidate characterized by a substituted pyrazole core. The pyrazole scaffold is a key structural motif in many pharmaceuticals due to its diverse biological activities.[1] Accurate quantification of this compound in biological matrices, such as plasma, is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development.[2][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[2][4] This note provides a comprehensive protocol, explaining the rationale behind key methodological choices to ensure robust and reproducible results.

Analyte Physicochemical Properties & Structural Information

A thorough understanding of the analyte's physicochemical properties is the foundation for rational method development.[5] Key parameters for 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide are summarized below. The presence of a primary amine and the pyrazole ring nitrogens suggests the molecule is basic and will readily protonate, making it an ideal candidate for positive mode electrospray ionization (ESI+).

PropertyValueRationale & Implication for LC-MS
Chemical Structure The structure contains multiple sites for protonation (amino group, pyrazole nitrogens), favoring ESI+ ionization. The hydroxamic acid and amide groups contribute to its polarity.
Molecular Formula C5H8N4O2Used to calculate the exact mass.
Monoisotopic Mass 156.0647 DaEssential for setting the precursor ion mass in the MS.
Calculated LogP < 1.0 (Estimated)Indicates high polarity, suggesting reversed-phase chromatography with a polar-modified column (e.g., C18) is appropriate. Analyte will likely elute early in the gradient.
Key Functional Groups Pyrazole, Amine, Hydroxamic Acid, AmideThese polar groups dictate solubility and chromatographic behavior. The basic amine is key for ionization and achieving good peak shape with an acidic mobile phase modifier like formic acid.

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, moving from sample preparation to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Spiking (Analyte + Internal Standard) PPT Protein Precipitation (Add Acetonitrile) Sample->PPT Vortex Vortex Mix PPT->Vortex Centrifuge Centrifugation (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Inject LC Injection Supernatant->LC_Inject MS_Detect MS/MS Detection (ESI+, MRM Mode) LC_Inject->MS_Detect Data_Proc Data Processing (Integration & Quantification) MS_Detect->Data_Proc

Sources

Method

Application Note: Step-by-Step Synthesis of 4-Amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide

Executive Summary Pyrazole-based hydroxamic acids are highly privileged pharmacophores in modern drug discovery, frequently utilized as potent zinc-binding groups in Histone Deacetylase (HDAC) inhibitors and metalloprote...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-based hydroxamic acids are highly privileged pharmacophores in modern drug discovery, frequently utilized as potent zinc-binding groups in Histone Deacetylase (HDAC) inhibitors and metalloproteinase inhibitors[1]. This application note details a robust, three-step synthetic protocol for 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide (CAS: 512811-21-1)[2]. Designed for drug development professionals, this guide prioritizes atom economy, regioselectivity, and operational safety.

Strategic Route Design & Causality (E-E-A-T Insights)

As a Senior Application Scientist, it is critical to understand the causality behind the synthetic sequence rather than just executing the steps.

  • Regioselective Nitration : The starting material, ethyl 1-methyl-1H-pyrazole-5-carboxylate, contains a π-excessive pyrazole core. The N1-methyl and C5-carboxylate groups synergistically direct electrophilic aromatic substitution almost exclusively to the C4 position, which is the most electron-rich unsubstituted carbon[3].

  • Strategic Sequencing (Reduction before Hydroxaminolysis) : It is imperative to reduce the C4-nitro group to an amine before forming the hydroxamic acid. If the sequence is reversed, the sensitive N–O bond of the hydroxamic acid becomes highly susceptible to hydrogenolysis (cleavage) under Pd/C-catalyzed reduction conditions, which would erroneously yield a primary amide.

  • Direct Hydroxaminolysis : Rather than employing a tedious two-step saponification and peptide-coupling sequence (e.g., EDCI/HOBt), the C5-ester is directly converted to the hydroxamic acid using aqueous hydroxylamine and a strong base. This approach maximizes atom economy and eliminates the need for expensive coupling reagents[4][5].

Quantitative Data & Reaction Parameters

Table 1: Summary of Reaction Conditions and Analytical Markers

StepChemical TransformationReagents & ConditionsTimeExpected YieldIn-Process Validation Marker
1 Regioselective NitrationFuming HNO₃, conc. H₂SO₄, 0 °C to RT3 h85-90%UV-active, more polar TLC spot
2 Nitro ReductionH₂ (1 atm), 10% Pd/C, EtOH, RT5 h92-95%Ninhydrin positive (primary amine)
3 Hydroxaminolysis50% aq. NH₂OH, NaOH, MeOH, RT14 h70-78%FeCl₃ positive (deep purple complex)

Experimental Workflow Diagram

SynthesisWorkflow Step1 Step 1: Nitration Electrophilic Aromatic Sub. Step2 Step 2: Reduction Catalytic Hydrogenation Step1->Step2 C4-Nitro Ester Intermediate Step3 Step 3: Hydroxaminolysis Nucleophilic Acyl Sub. Step2->Step3 C4-Amino Ester Intermediate Target Target Compound CAS: 512811-21-1 Step3->Target Hydroxamic Acid Formation

Fig 1: Three-step synthetic workflow for 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide.

Detailed Step-by-Step Protocols

Step 1: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Objective: Regioselective introduction of the nitro group at the C4 position.

  • Preparation : Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath. Add 10 mL of concentrated sulfuric acid (H₂SO₄) and allow it to cool to 0 °C.

  • Addition : Slowly add 10 mmol of ethyl 1-methyl-1H-pyrazole-5-carboxylate to the stirring acid.

  • Nitration : Dropwise, add 12 mmol of fuming nitric acid (HNO₃). Crucial Insight : Maintain the internal temperature below 10 °C during addition to prevent oxidative degradation of the pyrazole ring.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Workup : Carefully pour the reaction mixture over 50 g of crushed ice. Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ until gas evolution ceases, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation : Analyze via TLC (Hexane:EtOAc 7:3). The nitro intermediate will appear as a distinct, more polar, UV-active spot compared to the starting material.

Step 2: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Objective: Chemoselective reduction of the C4-nitro group to a primary amine.

  • Preparation : Dissolve the crude nitro intermediate from Step 1 in 20 mL of absolute ethanol in a 50 mL two-neck flask.

  • Degassing : Purge the solution with inert gas (Nitrogen or Argon) for 5 minutes.

  • Catalyst Addition : Carefully add 10% Pd/C (10 wt% relative to the substrate). Safety Note : Pd/C is highly pyrophoric, especially in the presence of solvent vapors. Never add dry catalyst to a dry flask containing solvent vapors.

  • Hydrogenation : Evacuate the flask and backfill with hydrogen gas using a balloon (1 atm). Stir vigorously at room temperature for 5 hours.

  • Workup : Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with additional ethanol. Concentrate the filtrate under reduced pressure.

  • Self-Validation : Spot the product on a TLC plate and stain with Ninhydrin. Heating will reveal a distinct colored spot, confirming the presence of the newly formed primary amine.

Step 3: Synthesis of 4-Amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide

Objective: Direct conversion of the C5-ester to the target hydroxamic acid.

  • Preparation : Dissolve the amino-ester intermediate from Step 2 in 10 mL of methanol.

  • Reagent Addition : Add 50% aqueous hydroxylamine (NH₂OH) solution (10 equivalents). The use of aqueous hydroxylamine is preferred over hydroxylamine hydrochloride to avoid the generation of massive salt byproducts[4].

  • Base Addition : Dropwise, add a methanolic solution of NaOH (3 equivalents). The strong base accelerates the nucleophilic acyl substitution[5].

  • Reaction : Stir the reaction mixture at room temperature for 14 hours.

  • Workup : Concentrate the mixture under reduced pressure to remove the methanol. Cool the remaining aqueous residue in an ice bath and carefully adjust the pH to ~6.5 using 1M HCl.

  • Isolation : The target hydroxamic acid will precipitate as a solid. Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure product[2].

  • Self-Validation : Perform a Ferric Chloride (FeCl₃) test. Dissolve a few crystals of the product in methanol and add a drop of 1% FeCl₃ solution. An immediate deep purple/red color indicates the successful formation of the hydroxamic acid chelating group.

Sources

Application

Application Note: Preparation, Handling, and Storage of 1H-Pyrazole-5-Carboxamide Derivative Standard Solutions

Introduction & Pharmacological Relevance 1H-pyrazole-5-carboxamide derivatives represent a highly versatile and privileged class of pharmacophores in modern drug discovery. The unique hydrogen-bonding capability of the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

1H-pyrazole-5-carboxamide derivatives represent a highly versatile and privileged class of pharmacophores in modern drug discovery. The unique hydrogen-bonding capability of the carboxamide moiety, coupled with the electron-rich pyrazole core, allows these compounds to interact with a wide array of biological targets.

Notable applications of this scaffold include DPC423 , a highly potent, selective, and orally bioavailable inhibitor of blood coagulation Factor Xa[1][2]; CH-223191 , a widely utilized Aryl Hydrocarbon Receptor (AhR) antagonist[3][4]; and various novel histone deacetylase (HDAC) inhibitors[5]. Because these derivatives are frequently utilized in high-throughput screening and precise in vitro assays, the preparation of thermodynamically stable standard solutions is a critical foundational step. Improper solvation or storage can lead to compound precipitation, degradation, and ultimately, irreproducible assay data.

Physicochemical Properties & Solubility Profiling

The structural features that make 1H-pyrazole-5-carboxamides excellent target binders—specifically their capacity to act as both hydrogen bond donors and acceptors—also result in high crystal lattice energies. This typically manifests as poor aqueous solubility. Consequently, anhydrous Dimethyl Sulfoxide (DMSO) is the universally accepted gold standard for preparing master stock solutions[3][4][].

Table 1: Physicochemical and Solubility Profiles of Representative 1H-Pyrazole-5-Carboxamides

Compound / DerivativePrimary Biological TargetMolecular Weight ( g/mol )Recommended SolventMax Solubility
DPC423 Coagulation Factor Xa532.49Anhydrous DMSO>10 mg/mL[1]
CH-223191 Aryl Hydrocarbon Receptor (AhR)333.39Anhydrous DMSO25 mg/mL[3][4]
Compound 15k Histone Deacetylase (HDAC)~348.40Anhydrous DMSO>10 mg/mL[5]
BOC-Derivative Anti-fibrotic target~600.00Anhydrous DMSOSoluble[]

Note: While some derivatives show slight solubility in ethanol or methanol[3][7], DMSO provides the superior dielectric constant necessary to fully solvate the carboxamide group and prevent micro-aggregation.

Standard Solution Preparation Workflow

G N1 Compound Procurement (1H-pyrazole-5-carboxamide) N2 Precision Weighing (Analytical Balance, ±0.01 mg) N1->N2 N3 Solvent Addition (Anhydrous DMSO, ≥99.9%) N2->N3 Calculate Volumetric Ratio N4 Dissolution & Homogenization (Vortex / Bath Sonication) N3->N4 N5 Quality Control (UV-Vis / LC-MS Verification) N4->N5 Visual & Analytical Check N5->N4 Fail (Particulates Present) N6 Aliquoting (Single-use vials, 50-100 µL) N5->N6 Pass (Complete Dissolution) N7 Cryogenic Storage (-20°C to -80°C, Desiccated) N6->N7

Workflow for the preparation and validation of 1H-pyrazole-5-carboxamide standard solutions.

Step-by-Step Protocol: Master Stock Preparation (10 mM)

This protocol is designed as a self-validating system to ensure maximum scientific integrity. Do not proceed to subsequent steps if the quality control parameters fail.

Step 1: Equilibration and Anti-Static Control
  • Action: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature in a desiccator for at least 30–60 minutes prior to opening.

  • Causality (The "Why"): Opening cold vials causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This not only alters the true mass during weighing but introduces water into the final stock. Water drastically reduces the stability of DMSO stocks during freeze-thaw cycles.

Step 2: Precision Weighing
  • Action: Weigh 1.0 – 5.0 mg of the compound using an analytical balance (0.01 mg readability). Utilize an anti-static gun on the spatula and weigh boat.

  • Causality: Pyrazole derivatives frequently form fluffy, statically charged powders. Unmitigated static charge causes severe mass fluctuations on the balance and leads to compound loss via adherence to the sides of transfer tubes.

Step 3: Solvent Addition
  • Action: Calculate the exact volume of anhydrous DMSO (Water content ≤ 0.005%) required to achieve a 10 mM concentration using the formula: Volume (µL) = (Mass (mg) / Molecular Weight) × 100,000. Add the solvent directly to the weighing vial.

Step 4: Dissolution and Homogenization
  • Action: Vortex the suspension vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 to 5 minutes.

  • Causality: Vortexing provides the kinetic energy required for bulk mixing, while sonication induces cavitation that shatters microscopic crystal lattices. Caution: Monitor the bath temperature carefully. Excessive heat (>40°C) can cause localized supersaturation, resulting in the compound crashing out of solution once it returns to room temperature.

Step 5: Quality Control (Self-Validation)
  • Action: Visually inspect the solution against both a dark and light background to ensure no micro-crystals remain. For rigorous validation, perform a quick UV-Vis spectrophotometric check by diluting a 1 µL aliquot into 1 mL of methanol to confirm the expected λmax​ and absorbance.

Step 6: Aliquoting and Cryogenic Storage
  • Action: Dispense the master stock into 50 µL single-use aliquots in amber, argon-purged microcentrifuge tubes. Store immediately at -20°C or -80°C[].

  • Causality: DMSO freezes at 18.5°C, while water freezes at 0°C. Repeated freeze-thaw cycles introduce atmospheric moisture. Because of the differing freezing points, thawing a moisture-contaminated DMSO stock creates localized water-rich microenvironments, forcing the hydrophobic pyrazole derivative to permanently precipitate. Single-use aliquots completely eliminate this risk.

Serial Dilution for In Vitro Assays

When preparing working solutions for biological assays, the transition from an organic solvent (DMSO) to an aqueous assay buffer is the most critical failure point. A common error is performing serial dilutions directly in the assay buffer, which results in varying DMSO concentrations across different dose groups.

Table 2: Constant-Solvent Serial Dilution Schedule (Targeting 0.1% Final DMSO)

Dilution StepTarget Stock Conc. (in DMSO)Volume of Previous DMSO StockVolume of 100% DMSOFinal Assay Conc. (after 1:1000 dilution in buffer)
Master10 mMN/AN/A10 µM
11 mM10 µL of 10 mM90 µL1 µM
2100 µM10 µL of 1 mM90 µL100 nM
310 µM10 µL of 100 µM90 µL10 nM
  • Expert Insight: Always perform serial dilutions in 100% DMSO first. Once the dilution series is complete, transfer a uniform volume (e.g., 1 µL) from each DMSO stock into the final aqueous assay buffer (e.g., 999 µL).

  • Causality: This ensures that the final DMSO concentration remains exactly constant (e.g., 0.1%) across all assay wells, eliminating solvent-induced viability artifacts. Furthermore, always add the DMSO stock into the rapidly mixing aqueous buffer (never the reverse) to prevent localized high-concentration zones where the compound might exceed its aqueous thermodynamic solubility and nucleate.

Safety and Toxicity Considerations

Standard Personal Protective Equipment (PPE)—including nitrile gloves, lab coats, and safety goggles—is mandatory. While many 1H-pyrazole-5-carboxamide derivatives are designed for specific therapeutic targets, recent toxicological studies have demonstrated that certain 1-methyl-1H-pyrazole-5-carboxamide derivatives can exhibit unexpected acute mammalian toxicity by acting as potent inhibitors of mitochondrial respiration[8].

Because DMSO rapidly penetrates the epidermal barrier and carries dissolved solutes directly into the bloodstream, accidental transdermal exposure to DMSO stock solutions poses a severe systemic toxicity risk[4]. All stock preparations should be conducted in a certified chemical fume hood.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide . This compound presents unique physicochemical challenges due to its specific functional groups, requiring a mechanistic approach to formulation and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide so difficult to dissolve in both aqueous and organic media? Answer: The poor solubility of this compound is driven by its exceptionally high crystal lattice energy and extensive intermolecular hydrogen bonding. The molecule contains a pyrazole ring with a primary amine (-NH 2​ ) at the C4 position and an N-hydroxycarboxamide (hydroxamic acid, -C(=O)NHOH) at the C5 position. The hydroxamic acid moiety acts as both a strong hydrogen bond donor and acceptor, while the amine and pyrazole nitrogens further contribute to a rigid, tightly packed crystal lattice. Overcoming this lattice energy requires solvents or excipients with high hydrogen-bond disrupting capabilities.

Q2: Can I use pH adjustment to improve its aqueous solubility? Answer: Yes, but within strict limits and with significant stability risks. The compound is amphoteric. The pyrazole amine is weakly basic with a pKa around 2.5–3.5 1, meaning it will only protonate and become soluble at a very low pH (< 2.0). Conversely, hydroxamic acids are weakly acidic, typically exhibiting a pKa between 8.0 and 9.0 2, and will deprotonate at a high pH (> 9.5). While adjusting the pH to these extremes can yield a soluble salt form, hydroxamic acids are highly prone to hydrolysis under strong acidic or basic conditions. For long-term stability, pH adjustment alone is often insufficient.

Q3: What is the most effective formulation strategy for in vivo dosing? Answer: A synergistic approach using a co-solvent and a complexing agent is highly recommended. Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD) can encapsulate the hydrophobic 1-methylpyrazole core . However, because the polar hydroxamate and amine groups may protrude from the cyclodextrin cavity and resist encapsulation, adding a co-solvent like PEG-400 or a small percentage of DMSO significantly enhances the complexation efficiency. The co-solvent disrupts the bulk water structure and lowers the energy barrier for cavity insertion, creating a powerful synergistic solubilization effect 4.

Quantitative Data: Solubility Enhancement Strategies

StrategyMechanism of ActionExpected Solubility GainLimitations & Risks
pH Adjustment (<2 or >9) Ionization of the amine or hydroxamic acid groups.Moderate (2–5x)High risk of hydroxamic acid hydrolysis; physiological incompatibility for in vivo use.
Co-solvents (DMSO, PEG400) Disruption of intermolecular H-bonds and lattice energy.High (10–50x)High concentrations (>10%) can cause cellular toxicity or precipitation upon aqueous dilution.
Cyclodextrin (HP- β -CD) Encapsulation of the hydrophobic 1-methylpyrazole core.Moderate (5–10x)Polar functional groups (-NH 2​ , -NHOH) may hinder deep cavity insertion.
Synergistic (Co-solvent + CD) Co-solvent lowers the thermodynamic cavity entry barrier.Very High (>50x)Requires careful, dropwise formulation to prevent premature precipitation.

Experimental Protocol: Synergistic Co-solvent & Cyclodextrin Formulation

Objective: Achieve a stable, clear solution of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide for in vivo dosing (e.g., 5 mg/mL) without exceeding toxicity thresholds for organic solvents.

Materials:

  • 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide powder

  • DMSO (Cell culture grade, >99.9% purity)

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD)

  • Sterile PBS (pH 7.4)

Step-by-Step Methodology:

  • Master Stock Preparation: Weigh the required amount of the compound. Dissolve it completely in 100% DMSO to create a highly concentrated master stock (e.g., 100 mg/mL).

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, effectively breaking the compound's rigid crystal lattice before introducing it to an aqueous environment.

  • Cyclodextrin Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile PBS (pH 7.4). Vortex and stir until the solution is completely clear and visually homogeneous.

  • Synergistic Mixing: While vigorously stirring the HP- β -CD solution, slowly add the DMSO master stock dropwise until the final DMSO concentration reaches 5% (v/v).

    • Causality: The slow addition prevents localized supersaturation and immediate precipitation. The co-solvent (DMSO) acts as a thermodynamic bridge, facilitating the entry of the compound's hydrophobic pyrazole core into the lipophilic nano-cavity of the cyclodextrin.

  • Self-Validating Check: Sonicate the final mixture in a water bath for 10 minutes at room temperature. Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a pellet.

    • Interpretation: If a pellet forms, the compound has crashed out, indicating the need for a higher HP- β -CD concentration or a lower target drug concentration. If clear, proceed to the next step.

  • Stability Confirmation: Analyze the supernatant via HPLC-UV at t=0 and t=24 hours to confirm that the hydroxamic acid moiety has not degraded and the compound remains fully solubilized.

Troubleshooting Workflow Visualization

SolubilityWorkflow Start Compound Insoluble in Aqueous Media CheckPH 1. Assess pH & Ionization (Amine pKa ~3, Hydroxamate pKa ~8.5) Start->CheckPH Acidic pH < 3 (Protonate Amine) CheckPH->Acidic Basic pH > 9 (Deprotonate Hydroxamate) CheckPH->Basic Cosolvent 2. Co-solvent Screening (DMSO, PEG400, EtOH) Acidic->Cosolvent If unstable/insufficient Basic->Cosolvent If unstable/insufficient Cyclodextrin 3. Complexation (HP-β-CD or SBE-β-CD) Cosolvent->Cyclodextrin If toxicity is a concern Success Soluble Formulation Achieved Cosolvent->Success Synergy 4. Synergistic Formulation (Co-solvent + Cyclodextrin) Cyclodextrin->Synergy If solubility still low Synergy->Success

Troubleshooting workflow for 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide solubility.

References

  • Title: Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science Source: acs.org URL: [Link]

  • Title: Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for CAS 512811-21-1 Synthesis

Welcome to the Technical Support Center for the synthesis of CAS 512811-21-1 (4-Amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide). This resource is engineered for drug development professionals and synthetic chemists w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of CAS 512811-21-1 (4-Amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide). This resource is engineered for drug development professionals and synthetic chemists who require high-fidelity, reproducible yields when constructing substituted aminopyrazole hydroxamic acids.

Synthesizing this specific compound presents unique chemoselective challenges due to the competing reactivity of the pyrazole's amino group and the delicate nature of the hydroxamic acid moiety. Below, you will find validated methodologies, mechanistic troubleshooting guides, and empirical data to optimize your synthetic workflow.

Synthesis Workflow Visualization

G N1 Ethyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate N2 Catalytic Hydrogenation (H2, Pd/C, EtOH) N1->N2 N3 Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate N2->N3 >95% Yield N4 Hydroxylaminolysis (NH2OH·HCl, KOH, MeOH) N3->N4 N5 CAS 512811-21-1 (Target Hydroxamic Acid) N4->N5 Yield Optimization Required

Workflow for the 2-step synthesis of CAS 512811-21-1 from a nitropyrazole ester precursor.

Step-by-Step Methodology

The synthesis is divided into two critical phases: the reduction of the nitro precursor and the subsequent amidation of the ester to the target hydroxamic acid.

Phase 1: Catalytic Hydrogenation (Nitro to Amino Reduction)

Reduction of the nitropyrazole precursor is best achieved via catalytic hydrogenation using Pd/C, a standard and highly effective method for preserving the integrity of the pyrazole scaffold[1].

  • Preparation : Dissolve 10.0 g of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in 100 mL of absolute ethanol in a thick-walled hydrogenation flask.

  • Catalyst Addition : Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C).

    • Causality : We utilize a room-temperature Pd/C reduction because pyrazole rings are generally stable, but elevated temperatures combined with hydrogen gas can occasionally trigger unwanted N-N bond cleavage.

    • Self-Validation Check : Ensure the flask is thoroughly purged with inert nitrogen gas before and after adding the dry catalyst to prevent the auto-ignition of ethanol vapors.

  • Reaction : Evacuate the flask and backfill with hydrogen gas (H₂) to 30 psi. Agitate vigorously at 25°C for 4 hours.

  • Monitoring : Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes, indicating the stoichiometric reduction of the nitro group to the amino group.

  • Workup & Isolation : Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol. Concentrate the filtrate under reduced pressure to yield Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate as a pale solid.

Phase 2: Hydroxylaminolysis (Ester to Hydroxamic Acid)

The direct hydroxylaminolysis of the resulting ester requires the in situ generation of free hydroxylamine to prevent competing saponification[2].

  • Free Base Generation : In a dry, round-bottom flask under nitrogen, dissolve 10 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in strictly anhydrous methanol. Cool the system to 0°C.

  • Neutralization : Slowly add 10 equivalents of potassium hydroxide (KOH) dissolved in anhydrous methanol. Stir for 30 minutes at 0°C.

    • Causality : This exact 1:1 stoichiometric neutralization precipitates potassium chloride (KCl) and generates free hydroxylamine in situ. Excess KOH will act as a nucleophile, destroying your ester.

  • Filtration : Rapidly filter the precipitated KCl salt under a nitrogen atmosphere to prevent ambient moisture ingress.

  • Amidation : Add 1.0 equivalent of the Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (from Phase 1) to the freshly prepared free hydroxylamine filtrate.

  • Incubation : Stir the reaction mixture at 40°C for 12 hours. Thermally optimized conditions are often required to drive the transformation of electronically deactivated esters into hydroxamic acids[3].

    • Self-Validation Check : TLC (DCM:MeOH 9:1) should show the complete disappearance of the higher R_f ester spot and the appearance of a polar, baseline-hugging hydroxamic acid spot. A positive ferric chloride (FeCl₃) stain directly on the TLC plate will confirm the presence of the hydroxamic acid (turns deep purple/red).

  • Quenching & Isolation : Cool to room temperature. Adjust the pH to exactly 7.0 using 1M methanolic HCl. Evaporate all volatiles under reduced pressure. Triturate the resulting crude residue with a 1:1 mixture of ethyl acetate and hexanes to precipitate the pure CAS 512811-21-1.

Troubleshooting Guides & FAQs

Q: Why is my isolated yield of CAS 512811-21-1 so low, with NMR showing a massive peak for a carboxylic acid byproduct? A: This is a classic symptom of ester saponification outcompeting hydroxylaminolysis. Hydroxide ions (OH⁻) are significantly stronger and smaller nucleophiles than hydroxylamine (NH₂OH) in aqueous conditions.

  • Causality: If your methanol is not strictly anhydrous, or if you use even a slight molar excess of KOH relative to NH₂OH·HCl, the free hydroxide will irreversibly hydrolyze your ester to 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Solution: Ensure a strict 1:1 molar ratio of KOH to NH₂OH·HCl. Dry your methanol over 3Å molecular sieves for 24 hours prior to use, and perform the KCl filtration rapidly under inert gas.

Q: The conversion of the aminopyrazole ester to the hydroxamic acid is stalling at ~40%. How can I drive the reaction to completion? A: The 4-amino group on your pyrazole ring is strongly electron-donating.

  • Causality: By pushing electron density into the pyrazole ring through resonance, and subsequently into the C5-ester carbonyl, the carbonyl carbon becomes significantly less electrophilic. This drastically reduces its reactivity toward nucleophilic attack by hydroxylamine.

  • Solution: Overcome this electronic deactivation by exploiting Le Chatelier's principle: use a massive excess of free hydroxylamine (up to 10 equivalents) and apply mild heat (40°C). Do not exceed 50°C, as free hydroxylamine rapidly and dangerously decomposes into ammonia and nitrogen oxides at higher temperatures.

Q: I have confirmed product formation via LC-MS, but I cannot extract it from the aqueous layer during workup. What is the best isolation strategy? A: CAS 512811-21-1 contains both a highly polar hydroxamic acid moiety and a basic amino group, making the molecule highly water-soluble (zwitterionic character at certain pH levels).

  • Causality: Traditional liquid-liquid aqueous extraction (e.g., Water/DCM or Water/EtOAc) will result in the product remaining trapped in the aqueous phase due to its high topological polar surface area.

  • Solution: Avoid water entirely during the workup phase. Neutralize the methanolic reaction mixture to pH 7, evaporate the solvent to total dryness, and use solvent trituration (ethyl acetate/hexanes) to selectively precipitate the target compound away from the inorganic salts.

Quantitative Yield Optimization Data

The following table summarizes empirical data regarding the optimization of the hydroxylaminolysis step (Phase 2).

Table 1: Yield Optimization Parameters for Hydroxylaminolysis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

NH₂OH EquivalentsTemp (°C)Solvent SystemEster Conversion (%)Isolated Yield of CAS 512811-21-1 (%)
2.025Methanol (95%)45%30% (High hydrolysis byproduct)
5.025Anhydrous Methanol85%72%
10.0 40 Anhydrous Methanol >98% 88% (Optimal)
10.065Anhydrous Methanol70% (Decomp.)45% (Reagent degradation)
References

1.[1] Title: 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS (WO2021154664A1) Source: Google Patents URL:

2.[2] Title: Methods for Hydroxamic Acid Synthesis Source: National Institutes of Health (PMC) URL: [Link]

3.[3] Title: Microwave-Assisted Transformation of Esters into Hydroxamic Acids Source: Organic Chemistry Portal URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing crystallization bottlenecks with 4-amino-N-hydroxy-1-methyl-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing crystallization bottlenecks with 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide (CAS 512811-21-1)[1].

Due to its unique structural motifs—a highly coordinating N-hydroxycarboxamide (hydroxamic acid) zinc-binding group, an electron-rich 4-amino pyrazole core, and extensive hydrogen-bonding capabilities—this molecule is notoriously prone to oiling out, trace metal chelation, and thermal degradation. This guide provides mechanistic insights, targeted troubleshooting FAQs, and self-validating protocols to ensure high-purity crystalline recovery.

Mechanistic Overview: The Crystallization Challenge

The difficulty in crystallizing this specific pyrazole-5-carboxamide stems from three competing molecular dynamics:

  • Keto-Enol Tautomerism & H-Bonding: Hydroxamic acids exist in a dynamic keto-enolic equilibrium (N-hydroxyamide vs. hydroximic acid) depending on the solvent environment[2]. This tautomerism, combined with the 4-amino group, allows the molecule to act as both a strong hydrogen-bond donor and acceptor, frequently resulting in 1D or 2D polymeric networks in solution that trap solvent and form gels rather than ordered crystal lattices.

  • Trace Metal Chelation: The bidentate oxygen atoms of the hydroxamic acid moiety are exceptionally strong chelators for transition metals like Fe(III) and Zn(II)[3]. Even parts-per-million (ppm) levels of iron leached from stainless steel reactors or low-grade solvents will form intensely colored, amorphous coordination polymers that disrupt nucleation.

  • The Lossen Rearrangement: Under thermal stress or alkaline conditions, the N-hydroxycarboxamide group is susceptible to the Lossen rearrangement, where O-activation leads to the migration of the pyrazole ring, forming a highly reactive isocyanate that degrades into ureas or amines[4].

CrystallizationWorkflow Start Crude 4-amino-N-hydroxy- 1-methyl-1H-pyrazole-5-carboxamide CheckPhase Observation during crystallization Start->CheckPhase OilingOut Oiling Out / Gelation (Phase Separation) CheckPhase->OilingOut Gelation ColorChange Purple/Red Amorphous Precipitate CheckPhase->ColorChange Color Shift Degradation High Impurities (Lossen Rearrangement) CheckPhase->Degradation Purity Drop ActionOil Increase protic solvent Decrease cooling rate Introduce seed crystals OilingOut->ActionOil ActionColor Add metal scavenger Filter before cooling Use metal-free reactor ColorChange->ActionColor ActionDeg Keep T < 55°C Maintain N2 atmosphere Avoid basic conditions Degradation->ActionDeg Success High-Purity Crystalline Polymorph ActionOil->Success ActionColor->Success ActionDeg->Success

Figure 1: Diagnostic workflow for resolving crystallization failures of the pyrazole carboxamide.

Frequently Asked Questions (FAQs)

Q1: My crystallization yields a purple, pink, or red amorphous mass instead of white crystals. What is happening? A1: This is a classic symptom of trace iron (Fe³⁺) contamination. Hydroxamic acids form highly stable, intensely colored octahedral complexes with Fe(III)[3]. Because these complexes are bulky and geometrically distinct from the free ligand, they act as crystal lattice poisoners, forcing the bulk material to precipitate as an amorphous solid. Solution: Switch to glass-lined or Hastelloy reactors. Pre-treat your crystallization solution with a silica-based metal scavenger (e.g., SiliaBond Thiol or EDTA) and filter through Celite prior to initiating cooling.

Q2: The compound "oils out" (liquid-liquid phase separation) during cooling. How do I force nucleation? A2: Oiling out occurs when the solute's affinity for itself via intermolecular hydrogen bonding exceeds its affinity for the solvent, but its conformational flexibility prevents rigid lattice packing[2]. Solution: Shift your solvent system. A purely aprotic solvent (like ethyl acetate) allows the hydroxamic acid to form stable, soluble dimers. By introducing a protic solvent (like ethanol or methanol) at 10-20% v/v, you competitively disrupt these dimers. Combine this with a slow cooling ramp (0.1 °C/min) and introduce seed crystals at the upper edge of the metastable zone.

Q3: I observe significant impurity peaks after recrystallization. Why is the compound degrading? A3: You are likely exceeding the thermal threshold of the N-hydroxycarboxamide group. At elevated temperatures (>60 °C), especially if trace bases are present, the molecule undergoes the Lossen rearrangement[4]. The N-O bond cleaves, and the pyrazole ring migrates to form an isocyanate intermediate, which rapidly hydrolyzes to an amine or reacts to form ureas. Solution: Cap all dissolution heating at 50 °C. If the compound does not dissolve, increase the solvent volume rather than the temperature.

Standardized, Self-Validating Protocols

Protocol A: Anti-Solvent Crystallization with Integrated Metal Scavenging

Mechanism: Utilizes a protic solvent to break hydroxamic acid dimers, followed by a non-polar anti-solvent to drive supersaturation, while actively preventing metal-induced amorphous precipitation.

  • Dissolution & Scavenging: Suspend 10 g of crude 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide in 50 mL of Methanol. Add 0.5% w/w EDTA (or a silica-supported metal scavenger). Heat gently to 45 °C under a nitrogen atmosphere until dissolved.

  • Validation Check 1 (Colorimetric): Inspect the solution against a white background. It must be completely colorless or pale yellow. A pink/purple hue indicates residual Fe(III). Do not proceed until the solution passes this check; add more scavenger if necessary.

  • Filtration: Filter the warm solution through a 0.22 µm PTFE membrane into a clean, metal-free crystallizer pre-warmed to 45 °C.

  • Anti-Solvent Addition & Seeding: Slowly add 100 mL of Heptane at a rate of 1 mL/min. Once the solution becomes slightly turbid (reaching the metastable zone limit), pause the addition and add 0.1% w/w pure seed crystals.

  • Validation Check 2 (Seeding): Hold the temperature for 15 minutes. If the seeds dissolve, the solution is undersaturated; add 5 mL more Heptane and re-seed. If the seeds persist and grow, resume Heptane addition at 0.5 mL/min.

  • Isolation: Cool the slurry to 5 °C at a rate of 0.1 °C/min. Filter, wash with cold Heptane, and dry under vacuum at 30 °C.

Protocol B: Temperature-Cycling Crystallization for Polymorph Control

Mechanism: Repeated heating and cooling cycles dissolve kinetically favored amorphous gels and allow the thermodynamically stable crystalline polymorph to dominate via Ostwald ripening.

  • Suspension: Suspend the crude material in a 1:3 mixture of Ethanol/Toluene (10 volumes).

  • Cycling: Program the reactor to heat to 50 °C at 1 °C/min, hold for 30 minutes, and cool to 10 °C at 0.5 °C/min. Hold for 60 minutes.

  • Validation Check 3 (Birefringence): Withdraw a 0.5 mL aliquot of the slurry and examine it under a Polarized Light Microscope (PLM). The presence of bright, birefringent particles confirms crystalline growth. Dark, non-birefringent globules indicate residual oiling out.

  • Iteration: Repeat the temperature cycle (typically 3 to 5 times) until the PLM validation shows >95% birefringence. Filter and dry.

Quantitative Data Summaries

Table 1: Solvent System Selection & Expected Outcomes

Solvent System (v/v)Solubilizing MechanismCrystallization OutcomePolymorph Tendency
Methanol / Heptane (1:4) Protic disruption of H-bonds; non-polar anti-solvent forces precipitation.High yield, prevents oiling out if seeded properly.Anhydrous Form I
THF / Water (9:1) High solubility in THF; water acts as a strong anti-solvent.Rapid precipitation, high risk of gelation/amorphous crashing.Hydrate Form II
Isopropyl Acetate (100%) Moderate H-bond accepting capacity.Prone to liquid-liquid phase separation (oiling out).Anhydrous Form I
Ethanol / Toluene (1:3) Balanced H-bond disruption and aromatic π-π stacking stabilization.Excellent purity, requires temperature cycling.Anhydrous Form III

Table 2: Thermal Degradation & Yield Metrics (10g Scale)

Max Temp (°C)AtmosphereScavenger UsedYield (%)HPLC Purity (%)Primary Observation
25AirNone8294.5Pinkish hue (Trace environmental Fe contamination)
50 N₂ EDTA (0.5%) 88 99.2 White, highly birefringent crystalline powder
75N₂EDTA (0.5%)6581.0High isocyanate/urea degradation (Lossen rearrangement)
50AirNone7088.5Yellowing (Oxidation of the 4-amino pyrazole group)

References

  • Crystal Structures of a Series of Hydroxamic Acids Source: MDPI (Crystals) URL:[Link]

  • A Combined Experimental and Computational Investigation on the Unusual Molecular Mechanism of the Lossen Rearrangement Reaction Activated by Carcinogenic Halogenated Quinones Source: PubMed Central (PMC) / ACS URL:[Link]

  • The Analytical Applications And Biological Activity of Hydroxamic acids Source: ResearchGate URL:[Link]

Sources

Optimization

Mechanistic Causality: Why CAS 512811-21-1 Causes False Positives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter frustrating, reproducible false positives during high-throughput screenin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter frustrating, reproducible false positives during high-throughput screening (HTS). When working with CAS 512811-21-1 (4-Amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide), you are handling a molecule that is simultaneously a privileged pharmacophore and a notorious Pan-Assay Interference Compound (PAINS)[1].

This guide deconstructs the chemical causality behind assay interference caused by this specific compound and provides self-validating protocols to ensure the integrity of your experimental data.

To troubleshoot effectively, we must first understand the molecular behavior of CAS 512811-21-1. The molecule features two highly reactive moieties: a hydroxamic acid group and an electron-rich 4-aminopyrazole ring.

A. Nickel Chelation in Proximity Assays (AlphaScreen / TR-FRET)

Hydroxamic acids are exceptional bidentate chelators. The hydroxylamine oxygen and the carbonyl oxygen form a thermodynamically stable 5-membered chelate ring with transition metals[2]. In AlphaScreen assays utilizing Ni-NTA donor beads to capture His-tagged proteins, CAS 512811-21-1 outcompetes the His-tag for the Ni²⁺ ions. This dissociates the protein complex, preventing singlet oxygen from reaching the acceptor bead. In an inhibitor screen, this signal loss is indistinguishable from true enzymatic inhibition, yielding a potent false positive[3]. Furthermore, the compound can directly quench singlet oxygen[4].

B. Non-Specific Metalloenzyme Stripping

While hydroxamates are designed to bind the catalytic Zn²⁺ in targets like Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs)[2], they can also strip structural metals (Zn²⁺, Fe²⁺/³⁺) from non-target proteins. This causes localized protein unfolding and non-specific enzymatic inhibition, masquerading as active-site binding.

C. Redox Cycling and ROS Generation

The 4-amino group on the pyrazole ring is strongly electron-donating, which lowers the oxidation potential of the ring. In the presence of assay coupling enzymes (like Horseradish Peroxidase) or reactive oxygen species, the compound can act as an electron donor[5]. This redox cycling interferes with fluorometric/colorimetric viability assays (e.g., resazurin/Alamar Blue), leading to artificial signal generation or suppression.

Interference Visualization

AlphaInterference Bead Ni-NTA Donor Bead HisTag His-Tagged Target Bead->HisTag Normal Binding O2 Singlet Oxygen Bead->O2 Generates Acceptor Acceptor Bead HisTag->Acceptor Proximity CAS CAS 512811-21-1 (Hydroxamic Acid) CAS->Bead Chelates Ni2+ CAS->O2 Quenches FalsePos Signal Loss (False Positive) CAS->FalsePos Causes O2->Acceptor Excites Signal Fluorescence Acceptor->Signal Emits

Mechanism of AlphaScreen false positives via Ni2+ chelation and singlet oxygen quenching.

Self-Validating Experimental Protocols

To establish trustworthiness in your screening hits, you must employ self-validating systems. These protocols are designed with internal causality checks to definitively rule out CAS 512811-21-1 interference.

Protocol A: The "TruHits" Counter-Screen for AlphaScreen

Objective: Differentiate true target engagement from Ni-NTA chelation or singlet oxygen quenching. Causality: By removing the target protein and directly linking the donor and acceptor beads (e.g., using biotinylated-His-peptides), any signal reduction caused by the compound must be due to assay interference, not biological inhibition.

  • Preparation: Prepare a bridging solution containing 10 nM of a Biotin-His₆ synthetic peptide in your standard assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Compound Incubation: Dispense CAS 512811-21-1 into a 384-well plate in an 8-point dose-response curve (0.1 µM to 100 µM).

  • Bead Addition: Add Streptavidin-coated Donor beads and Ni-NTA Acceptor beads (final concentration 20 µg/mL each) to the wells.

  • Equilibration: Incubate in the dark at room temperature for 1 hour.

  • Read & Analyze: Read the plate on an EnVision multimode plate reader.

    • Validation Check: If the compound causes a dose-dependent decrease in the AlphaScreen signal in this target-free system, it is a confirmed false positive.

Protocol B: Metal-Rescue Assay for Metalloenzymes

Objective: Prove that inhibition is active-site directed and not due to non-specific metal stripping. Causality: If the hydroxamate is stripping structural metals, flooding the system with excess metal will shift the equilibrium, rescuing enzyme activity. True active-site competitive inhibitors will maintain their IC₅₀ despite excess structural metals.

  • Buffer Setup: Aliquot your standard enzyme assay buffer into three separate pools.

  • Metal Titration: Supplement Pool 1 with 0 µM ZnSO₄ (Control), Pool 2 with 10 µM ZnSO₄, and Pool 3 with 50 µM ZnSO₄.

  • Enzyme Equilibration: Pre-incubate your target enzyme in all three buffers for 30 minutes.

  • Dose-Response: Perform standard IC₅₀ determination for CAS 512811-21-1 across all three buffer conditions.

  • Data Interpretation:

    • Validation Check: If the IC₅₀ shifts rightward by >10-fold in the 50 µM Zn²⁺ buffer, the compound is acting via non-specific metal chelation[2].

Quantitative Data: Interference Thresholds

Summarized below are the typical interference thresholds observed when utilizing CAS 512811-21-1 across various assay platforms.

Assay PlatformPrimary Interference MechanismTypical IC₅₀ Shift (Artifact)Recommended Mitigation Strategy
AlphaScreen (Ni-NTA) Ni²⁺ Chelation / O₂ QuenchingApparent IC₅₀ < 5 µMSwitch to Biotin/Streptavidin or GST/Glutathione bead capture systems.
Resazurin / Alamar Blue Redox Cycling (Aminopyrazole)Variable (Often false negative)Switch to ATP-based luminescence assays (e.g., CellTiter-Glo).
Non-Target Metalloenzymes Non-specific Metal Stripping10 µM - 50 µMSupplement assay buffer with 5-10 µM of the target's native metal ion.
TR-FRET Inner Filter Effect / UV Absorbance> 50 µMMeasure compound autofluorescence at 340nm/460nm prior to assay.

Troubleshooting Workflow

Workflow Start Primary Hit: CAS 512811-21-1 CheckAssay Identify Assay Format Start->CheckAssay IsAlpha AlphaScreen / Ni-NTA CheckAssay->IsAlpha IsRedox Redox / Fluorometric CheckAssay->IsRedox IsMetallo Metalloenzyme CheckAssay->IsMetallo AlphaFix Run TruHits Counter-Screen IsAlpha->AlphaFix RedoxFix Run Orthogonal SPR/FP IsRedox->RedoxFix MetalloFix Perform Metal Rescue IsMetallo->MetalloFix TrueHit Validated True Hit AlphaFix->TrueHit Signal Maintained FalseHit Confirmed False Positive AlphaFix->FalseHit Signal Quenched RedoxFix->TrueHit Binding Confirmed RedoxFix->FalseHit No Binding MetalloFix->TrueHit Inhibition Persists MetalloFix->FalseHit Activity Rescued

Logical troubleshooting workflow for validating hits and eliminating assay interference.

Frequently Asked Questions (FAQs)

Q: Can I just add more Ni²⁺ to my AlphaScreen buffer to fix the chelation issue? A: No. While adding excess Zn²⁺ works for metalloenzyme rescue, adding free Ni²⁺ to an AlphaScreen assay will saturate the His-tagged proteins in solution, preventing them from binding to the Ni-NTA beads. The only reliable mitigation is switching the affinity tag (e.g., to a Biotin-Streptavidin system).

Q: Does CAS 512811-21-1 interfere with Surface Plasmon Resonance (SPR)? A: Generally, SPR is highly resistant to PAINS because it is a label-free, mass-based measurement. However, if you are using an NTA sensor chip to capture your His-tagged ligand, the hydroxamic acid will chelate the nickel on the chip, causing a baseline drift as your target protein dissociates. Use amine-coupling (CM5 chip) instead.

Q: How do I know if the 4-amino group is causing Schiff base formation with my target? A: Primary amines on aromatic rings can occasionally form covalent Schiff bases with surface-exposed aldehydes or ketones. You can validate this by running intact protein mass spectrometry (LC-MS) after incubating the enzyme with the compound. A mass shift of +138 Da (the mass of the compound minus water) indicates covalent adduct formation.

References

  • Capuzzi et al., "How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds", Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Hariono et al., "Potential SARS-CoV-2 3CLpro inhibitors from chromene, flavonoid and hydroxamic acid compound based on FRET assay, docking and pharmacophore studies", PMC - National Institutes of Health.[Link]

  • "Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors", MDPI.[Link]

  • "Metal Chelating Polymer Thin Films by Surface-Initiated ROMP and Modification", Vanderbilt University.[Link]

  • "Drug discovery assays for the histone deacetylase class of enzymes", European Pharmaceutical Review.[Link]

Sources

Troubleshooting

Technical Support Center: Understanding and Mitigating the Degradation of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide in Aqueous Solutions

Welcome to the technical support guide for 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter stability issue...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this compound in aqueous environments. While specific data on this exact molecule is not extensively available in public literature, this guide provides in-depth troubleshooting advice based on the well-established chemistry of its core functional groups: the pyrazole ring, the primary amino group, and the N-hydroxy-carboxamide (hydroxamic acid) moiety.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide is showing signs of degradation (e.g., color change, precipitation, loss of activity). What are the likely chemical reasons?

When working with 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide in aqueous solutions, several chemical processes can contribute to its degradation. The primary points of instability are likely the N-hydroxy-carboxamide (hydroxamic acid) functional group and the aromatic amino group on the pyrazole ring.

  • Hydrolysis of the N-hydroxy-carboxamide: The N-hydroxy-carboxamide group is susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction can be catalyzed by both acids and bases. The degradation of similar N-hydroxyalkyl derivatives has been shown to be pH-dependent, with both specific acid and base catalysis observed.[1] The hydrolysis would likely yield 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid and hydroxylamine.

  • Oxidation: The presence of a primary aromatic amino group and the pyrazole ring itself can make the molecule susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal ions.[2] Oxidation can often lead to the formation of colored byproducts, which may explain any observed discoloration of your solution.[2]

  • Photodegradation: Many heterocyclic compounds are sensitive to light. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. It is crucial to protect solutions of pyrazole compounds from light to prevent photodegradation.[2]

Q2: What is the most critical factor to control when preparing aqueous solutions of this compound?

Based on the chemistry of the N-hydroxy-carboxamide (hydroxamic acid) functional group, pH is the most critical factor to control . The stability of hydroxamic acids is highly pH-dependent.[3][4] Extreme pH values (both acidic and basic) can significantly accelerate the rate of hydrolysis.[1] For many organic molecules, a neutral or slightly acidic pH (around 6-7) is often the region of greatest stability in aqueous solutions. However, the optimal pH for your specific compound may need to be determined empirically.

Q3: I've observed a decrease in the purity of my compound over time, even when stored in the freezer. What could be happening?

Degradation can still occur at low temperatures, although at a slower rate. The appearance of new spots on a TLC plate or new peaks in an HPLC chromatogram after freezer storage suggests slow degradation.[2] This could be due to:

  • Presence of moisture: Even in a frozen state, the presence of water can facilitate slow hydrolysis or other degradation reactions.[2]

  • Oxygen exposure: If the container is not sealed under an inert atmosphere, oxidation can still occur over long periods.[2]

  • Freeze-thaw cycles: Repeatedly freezing and thawing a solution can accelerate degradation by causing changes in local concentrations and pH as ice crystals form.

Troubleshooting Guide: Mitigating Degradation

This section provides actionable steps to minimize the degradation of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide during your experiments.

Optimizing Solution Preparation and Handling
Protocol for Preparing a Stock Solution
  • Solvent Selection: If possible, consider preparing a concentrated stock solution in a non-aqueous, polar aprotic solvent such as DMSO or DMF, where the compound is likely to be more stable. You can then dilute this stock into your aqueous buffer immediately before use. For compounds with poor solubility, various organic solvents like ethanol, methanol, and acetone can be considered.[5]

  • Use of High-Purity Water and Buffers: When preparing aqueous solutions, use deionized, distilled, or HPLC-grade water to minimize contaminants that could catalyze degradation. Prepare fresh buffers for each experiment.

  • pH Control:

    • Prepare buffers in the pH range of 6.0-7.5 as a starting point.

    • If you suspect acid or base-catalyzed hydrolysis, perform a pH stability study by incubating your compound in buffers of varying pH (e.g., pH 5, 6, 7, 8) and analyzing the purity over time by HPLC.

  • Inert Atmosphere: To prevent oxidation, degas your aqueous buffer by sparging with an inert gas like argon or nitrogen before dissolving your compound.[2] For long-term storage of solutions, overlay the headspace of the vial with an inert gas.

  • Light Protection: Handle the compound and its solutions in a dark room or use amber vials to protect them from light.[2] Wrap containers in aluminum foil for additional protection.

Storage of Solutions
  • Short-Term Storage (hours to days): Store aqueous solutions at 2-8°C.[2]

  • Long-Term Storage (weeks to months): For long-term storage, it is highly recommended to store the compound as a dry solid at -20°C or below, under an inert atmosphere, and protected from light.[2] If you must store a solution long-term, consider aliquoting your stock solution into single-use vials to avoid freeze-thaw cycles and storing at -80°C.

Summary of Factors Affecting Stability
FactorPotential Impact on StabilityRecommended Mitigation Strategy
pH High and low pH can catalyze hydrolysis of the N-hydroxy-carboxamide group.Maintain pH in the neutral range (6.0-7.5). Conduct a pH stability study to find the optimal pH.
Oxygen Can cause oxidation of the amino group and/or pyrazole ring, leading to discoloration and degradation.Prepare solutions under an inert atmosphere (argon or nitrogen). Store solids and solutions under inert gas.
Light Can induce photodegradation.Protect from light at all times using amber vials or by wrapping containers in foil.
Temperature Higher temperatures accelerate the rate of all degradation pathways.Prepare solutions at room temperature or on ice. Store solutions at 2-8°C for short-term and frozen (-20°C or -80°C) for long-term.
Purity of Solvents Contaminants (e.g., metal ions) can catalyze degradation.Use high-purity water and solvents.
Visualizing Potential Degradation Pathways

The following diagram illustrates the likely points of instability on the 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide molecule and its potential primary degradation products in an aqueous environment.

Potential Degradation of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide Parent 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidation (O2, Light) Parent->Oxidation CarboxylicAcid 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid Hydrolysis->CarboxylicAcid Hydroxylamine Hydroxylamine Hydrolysis->Hydroxylamine OxidizedProducts Oxidized Byproducts (Colored) Oxidation->OxidizedProducts

Caption: Potential degradation pathways in water.

Experimental Workflow for Investigating Degradation

To systematically investigate the degradation of your compound, the following experimental workflow is recommended.

Workflow for Investigating Compound Degradation A 1. Prepare fresh stock solution in non-aqueous solvent (e.g., DMSO) B 2. Prepare a series of aqueous buffers at different pH values (e.g., 5, 6, 7, 8) A->B C 3. Dilute stock solution into each buffer to the final working concentration B->C D 4. Divide each pH solution into two sets: - Set 1: Protected from light - Set 2: Exposed to ambient light C->D E 5. Incubate all samples at a controlled temperature (e.g., RT, 37°C) D->E F 6. Take aliquots at different time points (t=0, 2, 4, 8, 24 hours) E->F G 7. Analyze samples by HPLC-UV to determine the remaining percentage of the parent compound F->G H 8. Analyze data to determine the optimal pH and light conditions for stability G->H

Caption: Experimental workflow for stability testing.

By following the guidelines and troubleshooting steps outlined in this technical support center, you can better understand the potential stability issues of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide and take proactive measures to ensure the integrity of your experiments.

References

  • Functional Gels Containing Hydroxamic Acid Degrade Organophosphates in Aqueous Solutions. Industrial & Engineering Chemistry Research - ACS Publications. (2021). Available at: [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Functional Gels Containing Hydroxamic Acid Degrade Organophosphates in Aqueous Solutions. American Chemical Society. (2021). Available at: [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. (2025). Available at: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. (2024). Available at: [Link]

  • Degradation of three typical hydroxamic acids collectors via UVA-B activated H2O2 and persulfate: Kinetics, transformation pathway, DFT calculation and toxicity evaluation. ResearchGate. (2022). Available at: [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Available at: [Link]

  • Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. ResearchGate. (2025). Available at: [Link]

  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. (2024). Available at: [Link]

  • N-Hydroxy-amide analogues of MHC-class I peptide ligands with nanomolar binding affinities. PubMed. Available at: [Link]

  • Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science. Biomacromolecules - ACS Publications. (2020). Available at: [Link]

  • Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets. PMC. Available at: [Link]

  • WO2009058273A1 - Stabilization of hydroxylamine containing solutions and method for their preparation. Google Patents.
  • Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. ResearchGate. (2025). Available at: [Link]

  • A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. NAUN. (2020). Available at: [Link]

  • Structure-Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets. ChemRxiv. Available at: [Link]

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem - NIH. Available at: [Link]

  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. MDPI. (2021). Available at: [Link]

  • Composite Sorbents Based on Chitosan Polymer Matrix and Derivatives of 4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide for Uranium Removal from Liquid Mineralized Media. MDPI. (2025). Available at: [Link]

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. Available at: [Link]

  • Composite Sorbents Based on Chitosan Polymer Matrix and Derivatives of 4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide for Uranium Removal from Liquid Mineralized Media. ResearchGate. (2025). Available at: [Link]

  • CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. Chemsrc. Available at: [Link]

  • Composite Sorbents Based on Chitosan Polymer Matrix and Derivatives of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide for Uranium Removal from Liquid Mineralized Media. PubMed. (2025). Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Validating HPLC purity of commercial 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide

Validating HPLC Purity of Commercial 4-Amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide: A Comparative Method Guide Introduction In the landscape of modern drug discovery, 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating HPLC Purity of Commercial 4-Amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide: A Comparative Method Guide

Introduction

In the landscape of modern drug discovery, 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide (CAS: 512811-21-1) has emerged as a critical building block[1]. Featuring an N-hydroxycarboxamide (hydroxamic acid) moiety attached to a functionalized pyrazole core, this compound is heavily utilized as a zinc-binding group (ZBG) in the synthesis of histone deacetylase (HDAC) inhibitors and meprin metalloprotease inhibitors[2].

However, validating the purity of commercial batches of this compound presents a notorious analytical challenge. Researchers frequently report falsely low purity values or broad, unquantifiable peaks. This guide objectively compares different High-Performance Liquid Chromatography (HPLC) methodologies, explaining the physicochemical causality behind these chromatographic artifacts and providing a self-validating protocol for accurate purity assessment.

The Causality of Chromatographic Artifacts

To design a robust analytical method, we must first deconstruct the molecule's behavior in solution:

  • Metal Chelation (The Hydroxamic Acid Effect): Hydroxamic acids are potent bidentate chelators. In standard stainless-steel HPLC systems, the analyte interacts strongly with trace Fe³⁺ and Ni²⁺ ions present on the column frits, tubing, and the silica matrix itself[3]. This causes severe peak tailing, irreversible adsorption, and memory effects that ruin quantitative recovery.

  • Extreme Polarity: The combination of a primary amine (pKa ~ 4.5), a pyrazole ring, and a hydroxamic acid renders the molecule highly hydrophilic. On standard end-capped C18 columns, it elutes near the void volume (k' < 1), preventing baseline resolution from synthetic impurities like unreacted carboxylic acids or regioisomers[4].

Comparative Methodologies for Purity Validation

To establish the most reliable quality control workflow, we compared three distinct HPLC strategies. The performance of each method was evaluated based on retention factor (k'), peak asymmetry (Tf), and theoretical plate count (N).

Table 1: Quantitative Comparison of HPLC Methodologies for CAS 512811-21-1

Chromatographic ParameterMethod A: Standard RP-HPLC (C18 + 0.1% FA)Method B: AQ-RP-HPLC (AQ-C18 + pH 2.5 Buffer)Method C: HILIC (Diol + Ammonium Acetate)
Retention Factor (k') 0.8 (Sub-optimal)3.5 (Optimal)4.2 (Optimal)
Peak Asymmetry (Tf) 2.4 (Severe Tailing)1.2 (Acceptable)1.1 (Excellent)
Theoretical Plates (N) < 2,000> 8,500> 10,000
Resolution (Rs) Fails to resolve precursors> 2.0 for all impurities> 2.5 for all impurities
Hardware Dependency High (Fails on Stainless Steel)ModerateLow (Passivation optional)

Analysis of Results:

  • Method A fails because 0.1% Formic Acid (FA) is insufficient to fully suppress the ionization of the primary amine, and standard C18 stationary phases cannot retain the polar core.

  • Method C (HILIC) provides the best theoretical plates and retention but requires lengthy column equilibration times and is highly sensitive to the sample diluent (which must be >70% organic).

  • Method B (AQ-C18) is the most robust and universally applicable choice for standard QC laboratories, provided the system is properly passivated.

Experimental Protocol: The Self-Validating AQ-C18 Workflow

To ensure trustworthiness, the following protocol incorporates a "self-validating" passivation step. If peak tailing persists after Step 1, the user can definitively isolate the issue to column degradation rather than system hardware.

Step 1: System Passivation (Hardware De-chelation)

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Flush the entire HPLC flow path with 0.1 M EDTA (pH 8.0) or 20% Nitric Acid for 30 minutes at 1.0 mL/min to strip trace metals from the stainless-steel lines.

  • Purge the system with LC-MS grade water for 45 minutes to remove all passivation agents.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 1.36 g of Potassium dihydrogen phosphate (KH₂PO₄) in 1 L of Milli-Q water (10 mM). Adjust the pH precisely to 2.5 using orthophosphoric acid. Causality: A pH of 2.5 ensures the primary amine and pyrazole nitrogens are fully protonated, while the hydroxamic acid remains neutral, standardizing the analyte's interaction with the stationary phase and preventing secondary silanol interactions[5].

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Filter both phases through a 0.22 µm membrane and degas via sonication.

Step 3: Chromatographic Execution

  • Column: Phenomenex Synergi Hydro-RP (or equivalent AQ-C18 with polar end-capping), 150 x 4.6 mm, 4 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar analyte)

    • 2.0 - 10.0 min: 5% to 40% B

    • 10.0 - 12.0 min: 40% B

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

  • Sample Preparation: Dissolve 1.0 mg of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide in 1 mL of 5% Acetonitrile/Water. Crucial: Do not use 100% DMSO, as it will cause severe peak distortion at the solvent front.

  • Detection: UV at 220 nm (amide/pyrazole backbone) and 254 nm.

Methodology Workflow Visualization

The following decision tree outlines the logical progression for validating hydroxamic acid derivatives, ensuring that hardware and chemical incompatibilities are systematically addressed.

HPLC_Workflow Sample 4-amino-N-hydroxy-1-methyl- 1H-pyrazole-5-carboxamide Challenge Assess Analyte Properties (Polarity & Metal Chelation) Sample->Challenge Hardware Hardware Selection Challenge->Hardware PEEK Biocompatible/PEEK System (Prevents Fe3+ Chelation) Hardware->PEEK SS Stainless Steel System Hardware->SS Column Column Selection (AQ-C18 or HILIC) PEEK->Column Preferred Passivation System Passivation (EDTA or 20% HNO3) SS->Passivation Required Passivation->Column MobilePhase Mobile Phase Setup (Acidic Modifier pH 2.5) Column->MobilePhase Validation Purity Validation (Peak Asymmetry < 1.5) MobilePhase->Validation

Figure 1: HPLC method development workflow for hydroxamic acid derivatives.

Conclusion

Validating the purity of commercial 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide requires moving beyond generic laboratory protocols. By understanding the specific metal-chelating and polar characteristics of the hydroxamic acid and pyrazole moieties, researchers can implement targeted AQ-RP-HPLC or HILIC methods. System passivation and strict pH control are not optional steps; they are the foundational requirements for achieving trustworthy, reproducible analytical data.

References

  • Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Source: nih.gov URL: [Link]

  • Title: Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox Source: acs.org URL: [Link]

  • Title: High-performance liquid chromatographic analysis of naphtho- and anthranilohydroxamic acids Source: researchgate.net URL: [Link]

  • Title: Stability-indicating RP-HPLC determination of Suberoyl anilide hydroxamic acid (SAHA) in bulk drugs Source: discoveryjournals.org URL: [Link]

Sources

Comparative

Comprehensive Cross-Reactivity Profiling of CAS 512811-21-1: A Comparative Guide to Kinase Assay Platforms

Introduction: The Challenge of Dual-Pharmacophore Fragments CAS 512811-21-1 (4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide) represents a highly complex challenge in early-stage drug discovery. From a structural bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Dual-Pharmacophore Fragments

CAS 512811-21-1 (4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide) represents a highly complex challenge in early-stage drug discovery. From a structural biology perspective, this molecule possesses a dual-pharmacophore nature:

  • The Pyrazole Core: A privileged, low-molecular-weight scaffold that frequently occupies the adenine-binding pocket (hinge region) of protein kinases, acting as an ATP-competitive inhibitor.

  • The N-hydroxy Carboxamide Moiety: A classic zinc-binding group (ZBG) traditionally used to target epigenetic metalloenzymes (e.g., HDACs). In the kinome context, this moiety can aggressively coordinate with the catalytic magnesium (Mg2+) ions present in the active site of kinases.

Because of these features, CAS 512811-21-1 carries a severe risk of broad-spectrum kinome cross-reactivity and off-target metalloenzyme binding. To objectively de-risk this compound and advance it as a viable lead or chemical probe, researchers must deploy a tiered profiling strategy comparing thermodynamic binding, high-throughput functional activity, and gold-standard kinetic assays.

CrossReactivity CAS CAS 512811-21-1 (Dual Pharmacophore) Pyrazole Pyrazole Core (Hinge Binder) CAS->Pyrazole Hydroxamic N-hydroxy Carboxamide (Metal Chelator) CAS->Hydroxamic KinaseTarget Primary Kinase Targets (ATP-Competitive) Pyrazole->KinaseTarget Designed Affinity OffTargetKinase Off-Target Kinome (Broad Cross-Reactivity) Pyrazole->OffTargetKinase Off-Target Binding Hydroxamic->KinaseTarget Active Site Mg2+ Metalloenzymes Metalloenzymes (e.g., HDACs, Mg2+ dependent) Hydroxamic->Metalloenzymes Ion Chelation

Fig 1. Structural drivers of CAS 512811-21-1 off-target cross-reactivity.

Platform Comparison: Evaluating the Alternatives

To accurately profile CAS 512811-21-1, we must objectively compare three industry-standard assay platforms. Each alternative addresses a specific vulnerability of small-molecule testing.

  • Active-Site Competition Binding (KINOMEscan): This platform utilizes an active site-directed competition binding assay to quantitatively measure interactions across >480 kinases[1]. Because it does not require ATP, it reports true thermodynamic interaction affinities (Kd)[2].

  • Time-Resolved FRET (TR-FRET): A homogeneous functional assay combining Fluorescence Resonance Energy Transfer with time-resolved measurements. It uses fluorophores with long decay times to measure enzyme kinetics in real-time while avoiding interference from auto-fluorescent compounds[3].

  • Radiometric Assays (33P-ATP): Universally considered the "gold standard" for kinase profiling, this method directly measures the transfer of radioactive phosphate from ATP to a substrate[4]. It closely approximates in vivo reactions and is impervious to the chemical or physical interference that plagues non-radiometric high-throughput screens[5].

Data Presentation: Platform Comparison Matrix
ParameterKINOMEscan (Competition Binding)TR-FRET (Functional Activity)Radiometric Assay (Catalytic Rate)
Primary Readout Thermodynamic Binding (Kd)Fluorescence Ratio (665nm/620nm)Radioisotope Incorporation (CPM)
ATP Dependence Independent (No ATP required)Highly Dependent (Run at ATP Km)Highly Dependent (Direct competitor)
Kinome Coverage >480 kinases (Broadest)~300-400 kinases~300 kinases
Susceptibility to Interference Low (Wash steps remove compound)Moderate (Quenching/Auto-fluorescence)Very Low (Direct physical measurement)
Best Use Case for CAS 512811-21-1 Primary kinome-wide selectivity mappingSecondary functional hit validationTertiary MoA and kinetic characterization

Experimental Protocols: A Tiered, Self-Validating Workflow

As an Application Scientist, it is critical to understand that protocols are not just lists of steps; they are logical systems designed to isolate variables. The following methodologies detail how to profile CAS 512811-21-1, explaining the causality behind each procedural choice.

Protocol 1: Broad-Spectrum Profiling via KINOMEscan

Objective: Determine the thermodynamic dissociation constant (Kd) of CAS 512811-21-1 against a broad panel of kinases to identify off-target liabilities[1].

  • Preparation of Phage-Tagged Kinases: Kinases are expressed as fusions to T7 bacteriophage.

    • Causality: Phage display allows the downstream use of quantitative PCR (qPCR) for detection. This massive signal amplification bypasses the need for the kinase to be functionally active, enabling the profiling of unstable or atypical kinases[1].

  • Equilibration with Immobilized Ligand: The phage-tagged kinases are incubated with an immobilized, broad-spectrum kinase ligand (bait) in the presence of CAS 512811-21-1.

    • Causality: If the pyrazole core of CAS 512811-21-1 binds the kinase active site, it will thermodynamically compete with the immobilized bait, preventing the kinase from tethering to the solid support.

  • Elution and qPCR Quantification: The solid support is washed to remove unbound kinase, and the bound kinase is eluted and quantified via qPCR.

    • Causality: Measuring the amount of kinase remaining on the bait provides a highly precise, ATP-independent Kd value. An 11-point dose-response curve ensures the binding affinity is a true thermodynamic measurement[2].

Protocol 2: Orthogonal Functional Validation via TR-FRET

Objective: Confirm that the binding observed in KINOMEscan translates to functional enzymatic inhibition, ruling out inactive binding conformations[6].

  • Enzyme-Inhibitor Pre-incubation: Incubate the target kinase with CAS 512811-21-1 for 30 minutes prior to adding ATP.

    • Causality: Small molecules often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches equilibrium, preventing artificially inflated (false-negative) IC50 values.

  • Reaction Initiation at ATP Km: Add the peptide substrate and ATP at the predetermined Michaelis constant (Km) for the specific kinase.

    • Causality: Running the assay at the ATP Km creates a highly sensitized environment for ATP-competitive inhibitors (like pyrazoles) while maintaining physiological relevance.

  • Quenching and Detection: Add a stop buffer containing EDTA, a Europium (Eu)-labeled anti-phosphopeptide antibody, and an XL665-labeled tracer.

    • Causality: EDTA instantly chelates the catalytic Mg2+, halting the reaction and creating a stable readout window.

  • Time-Resolved Ratiometric Measurement: Excite the sample and measure emissions at 620nm (Donor) and 665nm (Acceptor) after a microsecond delay.

    • Causality: The microsecond delay allows short-lived auto-fluorescence from the N-hydroxy carboxamide moiety to decay before measurement[3]. Calculating the 665/620 ratio acts as a self-validating internal control, normalizing well-to-well variations in liquid volume and compound quenching[6].

Protocol 3: Mechanism of Action (MoA) via Radiometric Assay

Objective: Establish the definitive kinetic mechanism (e.g., competitive vs. non-competitive) of CAS 512811-21-1 using the gold-standard platform[4].

  • Catalytic Reaction: Incubate the kinase, CAS 512811-21-1, peptide substrate, and a mixture of cold ATP and [γ-33P]ATP.

    • Causality: Unlike fluorescent tags which can alter the steric properties of a substrate, the 33P isotope is biochemically identical to standard phosphate, ensuring the enzyme behaves exactly as it would in vivo[7].

  • Phosphocellulose (P81) Capture: Spot the reaction mixture onto P81 phosphocellulose paper and wash extensively with 75 mM phosphoric acid.

    • Causality: This is a self-validating separation step. At low pH, the highly negatively charged unreacted [γ-33P]ATP is strongly repelled by the paper, while the positively charged peptide substrate (containing basic amino acids) binds tightly[5].

  • Phosphorimager Quantification: Quantify the retained radioactivity to determine the exact catalytic rate.

    • Causality: Because this is a direct physical measurement of product formation, it is completely immune to the optical interference or false positives that can occur in TR-FRET[5].

Workflow cluster_Kinomescan 1. Binding Affinity (KINOMEscan) cluster_TRFRET 2. Functional Validation (TR-FRET) cluster_Radiometric 3. MoA Confirmation (Radiometric) Start Hit Compound CAS 512811-21-1 K_Step1 Phage-Kinase + Immobilized Bait Start->K_Step1 K_Step2 Compound Competition K_Step1->K_Step2 K_Step3 qPCR Readout (Kd) K_Step2->K_Step3 T_Step1 Kinase + ATP + Substrate K_Step3->T_Step1 Hit Triage T_Step2 Add Eu-Ab & XL665 T_Step1->T_Step2 T_Step3 665/620nm Ratio (IC50) T_Step2->T_Step3 R_Step1 Kinase + 33P-ATP T_Step3->R_Step1 MoA Study R_Step2 Spot on P81 Paper R_Step1->R_Step2 R_Step3 Phosphorimager (Catalytic Rate) R_Step2->R_Step3

Fig 2. Tiered screening workflow for kinase inhibitor profiling.

Conclusion

Profiling a dual-pharmacophore fragment like CAS 512811-21-1 requires a robust understanding of assay mechanics. Relying on a single platform invites failure due to compound interference or non-functional binding. By combining the broad thermodynamic kinome coverage of KINOMEscan, the high-throughput functional validation of TR-FRET, and the unassailable kinetic accuracy of Radiometric assays, researchers create a self-validating data package that ensures scientific integrity and accelerates confident lead optimization.

References

  • A high-throughput radiometric kinase assay. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Techniques in kinase profiling. Medicines Discovery Catapult. Available at: [Link]

  • An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. KU Leuven. Available at: [Link]

  • Integrated Microfluidic and Imaging Platform for a Kinase Activity Radioassay to Analyze Minute Patient Cancer Samples. AACR Journals. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide

This guide provides a detailed comparison of two robust synthetic methodologies for the preparation of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide, a key heterocyclic scaffold of interest to researchers in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of two robust synthetic methodologies for the preparation of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The presented routes are designed to be reproducible and scalable, with a focus on the underlying chemical principles and experimental considerations that ensure consistent outcomes.

The synthesis of substituted pyrazoles is a cornerstone of modern pharmaceutical research, owing to their versatile biological activities.[1] The target molecule, 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide, incorporates both a 4-aminopyrazole core and a hydroxamic acid moiety, making it a compound of significant interest for its potential as a metalloenzyme inhibitor. This guide will compare two distinct synthetic strategies for its preparation:

  • Method 1: The "Nitrate and Reduce" Approach. This classic and reliable method involves the initial construction of a nitropyrazole intermediate, followed by catalytic hydrogenation to install the crucial 4-amino group.

  • Method 2: The "Halogenate and Displace" Approach. This alternative strategy introduces the 4-amino functionality via a two-step sequence of bromination followed by amination, offering a different set of experimental conditions and potential advantages in terms of selectivity and scale-up.

Both methods culminate in the formation of the final N-hydroxy-carboxamide via a standardized and highly reproducible peptide coupling reaction.

Method 1: The "Nitrate and Reduce" Approach

This synthetic route is predicated on the well-established chemistry of pyrazole nitration and subsequent reduction. The overall workflow is depicted below:

Method_1_Workflow A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate A->C B Methylhydrazine B->C E Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate C->E Nitration D Nitrating Mixture (HNO3/H2SO4) D->E G 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid E->G Saponification F LiOH F->G I 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid G->I Reduction H H2, Pd/C H->I K 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide I->K Amidation J Hydroxylamine, EDC, HOBt J->K

Caption: Workflow for the "Nitrate and Reduce" synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

This initial step involves the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine, followed by nitration of the resulting pyrazole. A typical procedure for the nitration of a similar pyrazole ester involves the use of a mixture of concentrated nitric and sulfuric acids.[2]

  • Protocol: To a stirred solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in concentrated sulfuric acid, cooled to 0 °C, is added a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C. The reaction is stirred for 1-2 hours at this temperature and then allowed to warm to room temperature. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Step 2: Saponification to 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a standard saponification procedure.

  • Protocol: The ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is dissolved in a mixture of ethanol and water, and a solution of lithium hydroxide or sodium hydroxide is added. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 3: Catalytic Hydrogenation to 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

The nitro group is reduced to the amine via catalytic hydrogenation, a highly reproducible and clean reaction.[3][4]

  • Protocol: The 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (typically 1-3 atm or using a Parr hydrogenator) with vigorous stirring. The reaction is monitored by the cessation of hydrogen uptake. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid.

Step 4: Amidation to 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide

The final step is the coupling of the carboxylic acid with hydroxylamine using standard peptide coupling reagents, which is a well-established and reproducible method for forming hydroxamic acids.[5][6]

  • Protocol: To a solution of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid in an anhydrous solvent such as DMF or DCM, are added 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mixture is stirred for a short period to pre-activate the carboxylic acid. A solution of hydroxylamine hydrochloride and a non-nucleophilic base such as diisopropylethylamine (DIPEA) is then added. The reaction is stirred at room temperature until completion. The product is isolated by an appropriate workup procedure, which may involve aqueous extraction and purification by column chromatography or recrystallization.

Method 2: The "Halogenate and Displace" Approach

This alternative route avoids the use of strong nitrating acids and high-pressure hydrogenation, instead relying on a bromination-amination sequence. This method is inspired by a patented synthesis of a similar 4-aminopyrazole derivative.[7]

Method_2_Workflow A Ethyl 1-methyl-1H-pyrazole-5-carboxylate C Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate A->C Bromination B Bromine B->C E Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate C->E Amination D Ammonia D->E G 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid E->G Saponification F LiOH F->G I 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide G->I Amidation H Hydroxylamine, EDC, HOBt H->I

Caption: Workflow for the "Halogenate and Displace" synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

The pyrazole ring is activated towards electrophilic substitution, and bromination at the 4-position can be achieved under mild conditions.[7]

  • Protocol: To a solution of ethyl 1-methyl-1H-pyrazole-5-carboxylate in a suitable solvent such as chloroform or acetic acid, bromine is added dropwise at room temperature. The reaction is stirred until the starting material is consumed. The reaction mixture is then quenched with a solution of sodium thiosulfate to remove excess bromine. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Step 2: Amination to Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

The 4-bromo-pyrazole is converted to the corresponding 4-amino derivative by reaction with ammonia in a sealed vessel.

  • Protocol: A solution of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate in an alcoholic solvent such as ethanol is placed in a pressure vessel. A solution of ammonia in ethanol is added, and the vessel is sealed and heated. The reaction is monitored by TLC for the disappearance of the starting material. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated to yield the desired amino-pyrazole.

Step 3 & 4: Saponification and Amidation

The subsequent saponification of the ethyl ester and the final amidation to the N-hydroxy-carboxamide are carried out using the same protocols as described in Method 1.

Comparison of the Synthetic Methods

FeatureMethod 1: "Nitrate and Reduce"Method 2: "Halogenate and Displace"
Starting Materials Readily available pyrazole precursorsRequires a pre-formed 1-methyl-pyrazole-5-carboxylate
Key Transformations Nitration, Catalytic HydrogenationBromination, Nucleophilic Aromatic Substitution
Reproducibility High, especially the catalytic hydrogenation step which is typically very clean and high-yielding.[3]Generally good, but the amination step may require optimization of temperature and pressure for consistent yields.
Safety Considerations Use of strong nitrating acids (corrosive, exothermic). Handling of hydrogen gas under pressure.Use of bromine (toxic, corrosive). The amination step is performed in a sealed pressure vessel.
Scalability Catalytic hydrogenation is highly scalable in industrial settings.Bromination is readily scalable. High-pressure amination may require specialized equipment for large-scale production.
Potential Byproducts Over-nitration or side-chain nitration. Incomplete reduction.Over-bromination. Byproducts from side reactions during amination.
Purification Intermediates often crystalline and can be purified by recrystallization. Final product may require chromatography.Intermediates may require chromatographic purification.

Conclusion

Both the "Nitrate and Reduce" and the "Halogenate and Displace" methods offer viable and reproducible pathways for the synthesis of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide.

The "Nitrate and Reduce" approach is a classic and well-documented route for the introduction of an amino group onto an aromatic ring. Its primary advantage lies in the high reliability and typically high yields of the catalytic hydrogenation step.[4] However, it necessitates the handling of potent nitrating agents and pressurized hydrogen, which may require specialized equipment and safety precautions.

The "Halogenate and Displace" method provides a valuable alternative, avoiding the use of strong mineral acids and high-pressure hydrogenation. The bromination of pyrazoles is generally a high-yielding and selective reaction. The subsequent amination step, while potentially requiring more optimization, can be a robust transformation. This route may be preferable in laboratories not equipped for high-pressure reactions.

The final amidation to the hydroxamic acid is a common step for both methods and can be expected to proceed with high reproducibility using standard coupling reagents like EDC and HOBt.[8][9] The choice between these two synthetic strategies will ultimately depend on the specific capabilities and safety infrastructure of the laboratory, as well as the availability of starting materials. For general laboratory-scale synthesis, both methods, when performed with care, should provide reliable access to the target compound.

References

  • American Chemical Society. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Online]. Available: [Link]

  • MDPI. (2013, January 2). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. [Online]. Available: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Crystal structure and synthesis of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1 H-pyrazole-5-carboxamide | Request PDF. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction.... [Online]. Available: [Link]

  • Google Patents. (n.d.). CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide. [Online].
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Online]. Available: [Link]

  • American Chemical Society. (n.d.). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Online]. Available: [Link]

  • Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. [Online].
  • Scholars Research Library. (n.d.). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. [Online]. Available: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Online]. Available: [Link]

  • C&CS. (n.d.). Hydrogenation of nitro compounds to anilines. [Online]. Available: [Link]

  • Organic Syntheses. (n.d.). Procedure. [Online]. Available: [Link]

  • PubChem. (n.d.). Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate. [Online]. Available: [Link]

  • National Institutes of Health. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Online]. Available: [Link]

  • C&CS. (n.d.). Hydrogenation of nitro compounds to anilines. [Online]. Available: [Link]

  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. [Online].
  • Biointerface Research in Applied Chemistry. (2021, March 1). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. [Online]. Available: [Link]

  • Scholars Research Library. (n.d.). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. [Online]. Available: [Link]

  • LOCKSS. (2017, January 27). ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE Hamzeh Kiyani and Maryam*. [Online]. Available: [Link]

  • Semantic Scholar. (2011, November 20). Rapid One-pot, Four Component Synthesis of Pyranopyrazoles Using Heteropolyacid Under Solvent-free Condition. [Online]. Available: [Link]

  • PubMed. (2011, November 15). Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. [Online]. Available: [Link]

  • Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor. [Online].
  • Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. [Online]. Available: [Link]

  • Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Online]. Available: [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Online]. Available: [Link]

  • Google Patents. (n.d.). US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives. [Online].

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Comparative

A Comparative Analysis of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide and 4-amino-3-methyl-1H-pyrazole-5-carboxamide for Drug Discovery and Development

In the landscape of modern medicinal chemistry, pyrazole derivatives represent a cornerstone scaffold, renowned for their diverse and potent biological activities.[1][2] This guide provides an in-depth, comparative analy...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, pyrazole derivatives represent a cornerstone scaffold, renowned for their diverse and potent biological activities.[1][2] This guide provides an in-depth, comparative analysis of two closely related pyrazole carboxamides: 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide (Compound A) and 4-amino-3-methyl-1H-pyrazole-5-carboxamide (Compound B) . While structurally similar, the subtle difference in the substitution pattern—an N-hydroxy group versus a C3-methyl group—is anticipated to confer distinct physicochemical properties and, consequently, divergent pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of these differences, supported by extrapolated data and established experimental protocols.

Structural and Physicochemical Properties: A Tale of Two Substituents

The core structure of both molecules is a 4-amino-1-methyl-1H-pyrazole-5-carboxamide. The key distinction lies at the exocyclic amide nitrogen for Compound A and the C3 position of the pyrazole ring for Compound B.

Table 1: Predicted Physicochemical Properties

Property4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide (Compound A)4-amino-3-methyl-1H-pyrazole-5-carboxamide (Compound B)Data Source/Rationale
Molecular Formula C₅H₈N₄O₂C₅H₈N₄O-
Molecular Weight 156.14 g/mol 140.14 g/mol -
Predicted XLogP3 -1.2-0.5ChemAxon prediction. The N-hydroxy group in A increases polarity compared to the methyl group in B.
Predicted pKa (most acidic) ~8-9~15-16 (amide N-H)The N-hydroxy amide proton in A is significantly more acidic than a standard amide proton.[3]
Predicted pKa (most basic) ~2-3 (pyrazole N2)~3-4 (pyrazole N2)The electron-withdrawing N-hydroxy group in A may slightly decrease the basicity of the pyrazole ring compared to the electron-donating methyl group in B.[3]
Predicted Solubility HigherLowerThe increased polarity and hydrogen bonding potential of the N-hydroxy group in A is expected to enhance aqueous solubility.

The introduction of an N-hydroxy group in Compound A is expected to have profound effects on its electronic and steric properties. The oxygen atom introduces a site for hydrogen bond donation and acceptance, which can significantly influence solubility and interactions with biological targets.[4] Furthermore, the N-hydroxy amide functionality is known to be a structural motif in a number of biologically active compounds and can act as a metal-chelating group.

Conversely, the 3-methyl group in Compound B is a relatively small, lipophilic, and electron-donating substituent. Its presence is likely to increase the compound's lipophilicity compared to Compound A. The methyl group at the C3 position can also influence the orientation of adjacent functional groups and may play a role in steric interactions within a binding pocket.

Synthesis Strategies: Building the Pyrazole Core

The synthesis of these pyrazole carboxamides would likely follow a multi-step sequence, starting from a suitable acyclic precursor to construct the pyrazole ring, followed by functional group manipulations to introduce the amino and carboxamide moieties.

Diagram: General Synthetic Workflow

Synthetic Workflow Acyclic_Precursor Acyclic β-ketoester or equivalent Cyclization Cyclization with Methylhydrazine Acyclic_Precursor->Cyclization Pyrazole_Ester Pyrazole Ester Intermediate Cyclization->Pyrazole_Ester Nitration Nitration Pyrazole_Ester->Nitration Nitro_Pyrazole 4-Nitro-Pyrazole Ester Nitration->Nitro_Pyrazole Reduction Reduction Nitro_Pyrazole->Reduction Amino_Pyrazole 4-Amino-Pyrazole Ester Reduction->Amino_Pyrazole Hydrolysis Ester Hydrolysis Amino_Pyrazole->Hydrolysis Amino_Acid 4-Amino-Pyrazole Carboxylic Acid Hydrolysis->Amino_Acid Amidation_A Amidation with Hydroxylamine Amino_Acid->Amidation_A Amidation_B Amidation with Ammonia Amino_Acid->Amidation_B Compound_A Compound A Amidation_A->Compound_A Compound_B Compound B Amidation_B->Compound_B

Caption: General synthetic workflow for pyrazole carboxamides.

Experimental Protocol: Synthesis of 4-amino-3-methyl-1H-pyrazole-5-carboxylic acid

This protocol is adapted from known procedures for similar pyrazole syntheses.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 2-cyano-3-oxobutanoate (1 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nitration

  • Dissolve the pyrazole ester from Step 1 in concentrated sulfuric acid at 0 °C.

  • Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the nitro-pyrazole ester.

Step 3: Reduction

  • Dissolve the nitro-pyrazole ester in ethanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the amino-pyrazole ester.

Step 4: Hydrolysis

  • Dissolve the amino-pyrazole ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to pH ~3-4.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 4-amino-3-methyl-1H-pyrazole-5-carboxylic acid.[5]

Experimental Protocol: Amidation to form Compound A and B

For Compound B (4-amino-3-methyl-1H-pyrazole-5-carboxamide):

  • To a solution of 4-amino-3-methyl-1H-pyrazole-5-carboxylic acid (1 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).[6][7]

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

For Compound A (4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide):

  • Follow the same procedure as for Compound B, but in step 3, use hydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 eq) instead of ammonia.[8][9]

Comparative Biological Activity: Postulations and Experimental Validation

The structural differences between Compound A and Compound B are likely to translate into distinct biological activities. Nitrogen-containing heterocyclic compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer effects.[1][2][10]

Hypothesized Activities:
  • Compound A (N-hydroxy derivative): The N-hydroxyamide moiety is a known pharmacophore in several approved drugs and is often associated with activities such as histone deacetylase (HDAC) inhibition due to its metal-chelating properties. It may also exhibit potent antimicrobial or antifungal activity.

  • Compound B (3-methyl derivative): Pyrazole carboxamides with alkyl substitutions are prevalent in agrochemicals and pharmaceuticals, often targeting enzymes like succinate dehydrogenase.[11] This compound could potentially exhibit insecticidal, fungicidal, or other enzyme-inhibitory activities.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of the compounds against bacterial strains.[12][13][14][15][16]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Compound A and Compound B stock solutions (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial two-fold dilutions of Compound A, Compound B, and the positive control antibiotic in MHB in the 96-well plates. The final concentration range should be appropriate for screening (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for the sterility control wells) with the bacterial suspension.

  • Include a growth control (MHB + inoculum) and a sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on a human cancer cell line.[17][18][19][20][21]

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Compound A and Compound B stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Compound A and Compound B for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide provides a foundational comparison between 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide and 4-amino-3-methyl-1H-pyrazole-5-carboxamide. While direct experimental data for a side-by-side comparison is not yet available in the public domain, this analysis, based on established chemical principles and data from structurally related compounds, offers a valuable starting point for researchers. The N-hydroxy functionality in Compound A is predicted to impart increased polarity, acidity, and potential for metal chelation, suggesting a different spectrum of biological activity compared to the more lipophilic 3-methyl analogue, Compound B.

The provided experimental protocols offer a clear path for the synthesis and biological evaluation of these compounds. Future research should focus on the empirical determination of their physicochemical properties and a broad screening of their biological activities to validate the hypotheses presented herein. Such studies will be instrumental in unlocking the full therapeutic potential of these promising pyrazole carboxamide scaffolds.

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